2-Methoxy-5-trifluoromethylpyridine-3-boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-6-5(8(13)14)2-4(3-12-6)7(9,10)11/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQVVERDCVTXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674599 | |
| Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-55-4 | |
| Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid
Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. When combined with a pyridine ring, a ubiquitous heterocycle in bioactive compounds, the resulting trifluoromethylpyridine (TFMP) moiety becomes a highly sought-after structural motif.[1]
2-Methoxy-5-trifluoromethylpyridine-3-boronic acid (CAS 1255569-37-5) is a key heterocyclic building block that elegantly combines these features. Its primary utility lies in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, forming the backbone of countless complex molecular architectures. The boronic acid functionality at the 3-position, complemented by the methoxy and trifluoromethyl groups at the 2- and 5-positions respectively, provides a unique electronic and steric profile, enabling chemists to forge new molecular entities with high precision and efficiency. This guide offers a detailed protocol for the synthesis of this valuable reagent, delving into the underlying chemical principles and its subsequent application.
Part 1: Synthesis of this compound
The synthesis of the target boronic acid is most effectively achieved through a lithium-halogen exchange on a suitable precursor, 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine, followed by borylation with a trialkyl borate and subsequent hydrolysis. This method is a cornerstone of organometallic chemistry for the preparation of aryl and heteroaryl boronic acids.
Precursor Synthesis: 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
A reliable route to the necessary precursor involves the nucleophilic aromatic substitution of a chloro-group with methoxide.
-
Reaction: 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine is treated with sodium methoxide in methanol. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen facilitates the displacement of the chloride at the 2-position by the methoxide nucleophile.
-
Procedure: A mixture of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine and a solution of sodium methoxide in methanol is stirred at ambient temperature. Following the reaction, an aqueous workup and extraction with an organic solvent, followed by purification (e.g., distillation), yields the desired 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine precursor.[2]
Core Synthesis Protocol: Borylation via Lithium-Halogen Exchange
This protocol is adapted from established procedures for the synthesis of pyridyl boronic acids and requires strict anhydrous and anaerobic conditions.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Notes |
| 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | 791755-06-3 | C₇H₅BrF₃NO | 256.02 | Starting material |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Reaction solvent, must be dry |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | C₄H₉Li | 64.06 | Organolithium reagent |
| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 | Boron source |
| Hydrochloric Acid (HCl), 1 M aqueous | 7647-01-0 | HCl | 36.46 | For quenching/hydrolysis |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
Experimental Workflow
Step-by-Step Methodology
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv) to an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv, 2.5 M solution in hexanes) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is typically rapid at this temperature.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warming: Stir the reaction at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and quench it by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2). Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or recrystallization to afford pure this compound.
Quantitative Data Summary
| Reactant/Reagent | Molar Equiv. | Key Parameter | Value |
| 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | 1.0 | Starting Material | - |
| n-Butyllithium | 1.1 | Reaction Temp. | -78 °C |
| Triisopropyl borate | 1.2 | Reaction Time | ~12-16 hours |
| Expected Yield | - | Product Form | White to off-white solid |
| Yield Range | 60-80% (Typical) |
Part 2: Scientific Integrity and Mechanistic Rationale
The 'Why' Behind the Protocol: A Mechanistic Examination
A robust protocol is one where every step is justified by sound chemical principles. The synthesis of this compound is a classic example of directed ortho-metalation chemistry, driven by the need to control reactivity and prevent side reactions.
-
Strict Anhydrous and Inert Conditions: The core of this synthesis relies on the generation of a highly reactive carbanionic intermediate (3-lithio-2-methoxy-5-(trifluoromethyl)pyridine). Organolithium reagents like n-BuLi and the lithiated pyridine are extremely strong bases and will readily react with even trace amounts of protic sources, such as water from the atmosphere or residual moisture in the solvent. This would quench the reagent and halt the desired reaction. The inert atmosphere (N₂ or Ar) is essential to displace atmospheric O₂, which can also react with and degrade the organometallic species.
-
Low-Temperature Control (-78 °C): The choice of -78 °C is critical for several reasons. Firstly, the lithium-halogen exchange is extremely fast, even at this low temperature. Secondly, the resulting lithiated pyridine intermediate, while more stable than many alkyllithiums, can be unstable at higher temperatures. It may decompose or react with the THF solvent. Maintaining a very low temperature ensures the intermediate's integrity until it can be trapped by the boron electrophile.
-
The Borylation Step: Triisopropyl borate serves as an efficient electrophile. The electron-deficient boron atom is readily attacked by the nucleophilic carbon of the lithiated pyridine. The bulky isopropoxy groups on the borate help to prevent over-addition (i.e., the formation of tetra-coordinate borate "ate" complexes that are unreactive). The final step, acidic hydrolysis, is required to cleave the B-O bonds of the borate ester, yielding the desired boronic acid.
Reaction Mechanism Diagram
// Nodes Start [label="Start: 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine"]; Intermediate [label="Intermediate: 3-Lithio-2-methoxy-5-(trifluoromethyl)pyridine"]; BorateEster [label="Borate Ester Adduct"]; FinalProduct [label="Final Product: 2-Methoxy-5-trifluoromethyl-\npyridine-3-boronic acid"];
// Edges Start -> Intermediate [label="+ n-BuLi\n(Li-Br Exchange)\n- n-BuBr"]; Intermediate -> BorateEster [label="+ B(OⁱPr)₃\n(Borylation)"]; BorateEster -> FinalProduct [label="+ H₃O⁺\n(Hydrolysis)"]; } enddot Caption: Key transformations in the boronic acid synthesis mechanism.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The primary value of this compound is realized in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process allows for the formation of a C(sp²)-C(sp²) bond between the pyridine ring and another aryl or heteroaryl partner, a critical transformation in the synthesis of pharmaceuticals.
General Protocol for Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).
-
Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) several times.
-
Reaction: Heat the mixture (typically 80-110 °C) with stirring and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the crude residue by flash column chromatography to obtain the desired biaryl product.[3][4]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving the palladium catalyst. The base is crucial as it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the key transmetalation step.[5]
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its synthesis, while demanding in its requirement for controlled conditions, follows a logical and well-understood organometallic pathway. The resulting compound provides chemists with a powerful tool to introduce the valuable 2-methoxy-5-trifluoromethylpyridine scaffold into complex molecules. Mastery of its synthesis and application is a key enabling skill for researchers in the pharmaceutical and agrochemical industries, paving the way for the discovery of next-generation therapeutics and crop protection agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. rsc.org [rsc.org]
- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 5. 2-Methoxy-3-(trifluoromethyl)pyridine-5-boronic acid | [frontierspecialtychemicals.com]
2-Methoxy-5-trifluoromethylpyridine-3-boronic acid CAS number and structure
<Technical Guide: 2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid >
A Senior Application Scientist's Reference for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a critical building block in modern medicinal chemistry. The document elucidates the compound's core physicochemical properties, outlines a validated synthetic methodology, and explores its strategic application in the construction of complex bioactive molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization in discovery and process chemistry.
Core Compound Identification and Properties
2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a substituted pyridylboronic acid that has gained prominence as a versatile reagent in organic synthesis. The strategic placement of the methoxy, trifluoromethyl, and boronic acid groups creates a unique electronic and steric profile, making it an invaluable tool for introducing the trifluoromethylpyridine motif into target molecules.
Structural and Chemical Identifiers
The foundational step in utilizing any chemical reagent is its unambiguous identification. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1072946-55-4 | [1] |
| Molecular Formula | C₇H₇BF₃NO₃ | [2] |
| Molecular Weight | 221.94 g/mol | N/A |
| IUPAC Name | (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid | N/A |
| SMILES | COC1=NC=C(C=C1C(F)(F)F)B(O)O | N/A |
Physicochemical Characteristics
The physical properties of the boronic acid dictate its handling, storage, and reaction setup. While specific data can vary slightly by supplier and purity, typical properties are listed.
| Property | Value | Notes |
| Appearance | White to off-white solid | |
| Melting Point | 140-144 °C | Data for analogous 2-Methoxy-3-pyridinylboronic acid, expect similar range.[3] |
| Storage Temperature | 2-8°C | Recommended to ensure stability and prevent degradation.[3] |
| Solubility | Soluble in water | Data for analogous 2-Methoxy-5-pyridineboronic acid.[4] |
The trifluoromethyl (-CF₃) group significantly impacts the molecule's properties. It is a strong electron-withdrawing group, which increases the Lewis acidity of the boronic acid moiety compared to its non-fluorinated analogs.[5] This enhanced acidity can influence reaction kinetics in cross-coupling processes. Furthermore, the -CF₃ group increases lipophilicity, a critical parameter for modulating the pharmacokinetic profiles of drug candidates.[6]
Synthesis and Mechanistic Considerations
The reliable synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid is crucial for its application. A common and effective strategy involves a halogen-metal exchange followed by borylation.
Retrosynthetic Analysis and Workflow
The most logical synthetic approach begins with a pre-functionalized pyridine ring, specifically 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine. This precursor allows for regioselective introduction of the boronic acid group at the C3 position.
References
- 1. cas 1072946-55-4|| where to buy (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid [english.chemenu.com]
- 2. 2-Methoxy-3-(trifluoromethyl)pyridine-5-boronic acid | [frontierspecialtychemicals.com]
- 3. 2-Methoxy-3-pyridineboronic acid ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Methoxy-5-pyridineboronic acid | 163105-89-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid [myskinrecipes.com]
Spectral Data for 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid Remains Elusive in Public Databases
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available experimental data for 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid. Specifically, detailed ¹H NMR and ¹³C NMR spectral data, complete with peak assignments, multiplicities, and coupling constants, could not be located.
This absence of validated spectroscopic information prevents the creation of an in-depth technical guide that would meet the rigorous standards of scientific integrity and trustworthiness required by researchers, scientists, and drug development professionals. While numerous suppliers list the compound for sale, they do not provide the necessary characterization data.
For a molecule of interest in fields such as medicinal chemistry and materials science, the lack of accessible NMR data presents a challenge for researchers seeking to confirm its identity, purity, and structure. Typically, this information is published in peer-reviewed journals as part of a synthetic methodology or a study involving the compound. In the case of this compound, such a publication with detailed spectral analysis is not readily found in the public domain.
Implications for Researchers:
Without access to reliable ¹H and ¹³C NMR data, scientists working with this compound would need to perform their own spectral analysis to:
-
Verify the chemical structure: Confirm that the synthesized or purchased material is indeed this compound.
-
Assess purity: Identify the presence of any impurities, such as starting materials, byproducts, or residual solvents.
-
Confirm isomeric purity: Distinguish it from other potential isomers that may have been formed during synthesis.
A Note on Predicted Data:
While computational tools can predict NMR spectra, such theoretical data is not a substitute for experimentally-derived spectra. For a technical guide aimed at a scientific audience, reliance on predicted data would not meet the core requirements of authoritativeness and trustworthiness. Experimental validation is crucial for ensuring the accuracy and reliability of the information.
Mass spectrometry analysis of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid
This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a compound of significant interest in medicinal chemistry and materials science. As a key building block in synthetic chemistry, particularly in Suzuki coupling reactions, its precise characterization is paramount. This document moves beyond rote protocols to explain the underlying principles and strategic decisions required for robust and reliable analysis, reflecting field-proven expertise.
Introduction: The Analytical Challenge of a Modern Reagent
This compound is a heterocyclic organic compound featuring a pyridine core, a methoxy group, a trifluoromethyl group, and a reactive boronic acid moiety. This combination of functional groups presents a unique analytical puzzle. The basic nitrogen on the pyridine ring readily accepts a proton, making it suitable for positive mode ionization. Conversely, the acidic nature of the boronic acid group lends itself to negative mode analysis. However, boronic acids are notoriously prone to dehydration and cyclization, which can complicate spectral interpretation.[1][2]
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability in derivative drug candidates, while the methoxy group modulates its electronic properties.[3][4] Accurate mass spectrometry (MS) is essential for confirming the compound's identity, assessing its purity, and monitoring its consumption during chemical reactions. This guide details a self-validating analytical system, from sample preparation to spectral interpretation, ensuring trustworthy and reproducible results.
Core Physicochemical Properties for MS Analysis
Before any analysis, understanding the analyte's fundamental properties is critical.
-
Chemical Structure:
-
Molecular Formula: C₇H₇BF₃NO₃
-
Molecular Weight (Avg.): 220.94 g/mol
-
Exact Mass (Monoisotopic): 221.0420 u
-
The exact mass is the cornerstone of high-resolution mass spectrometry (HRMS) analysis, allowing for unambiguous formula determination. The presence of boron with its characteristic isotopes (¹⁰B at ~20% and ¹¹B at ~80%) will result in a distinctive isotopic pattern for the molecular ion, providing a powerful confirmation of the compound's elemental composition.
The Analytical Workflow: From Sample to Spectrum
A successful analysis is a chain of validated steps. The following workflow is designed to minimize analytical artifacts and maximize data quality.
Caption: Optimized LC-MS workflow for boronic acid analysis.
Experimental Protocol: High-Performance Liquid Chromatography
The goal of chromatography is to separate the analyte from impurities and deliver it to the mass spectrometer in a compatible solvent system. A reversed-phase method is highly effective.
-
Column Selection: An Acquity BEH C18 column (or equivalent) provides excellent retention and peak shape for this class of compounds.[5][6]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water. The ammonium acetate is a critical additive; it serves as a pH buffer and provides ammonium ions for potential adduct formation in positive mode, while promoting deprotonation in negative mode.[5][6]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
Start with 5% Mobile Phase B, hold for 0.5 min.
-
Ramp to 95% B over 4.5 min.
-
Hold at 95% B for 2 min.
-
Return to initial conditions and equilibrate for 3 min.
-
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 2-5 µL.
This protocol is designed for high throughput and effectively mitigates the on-column dehydration that can plague boronic acid analysis.[5][6]
Ionization: The Gateway to Mass Analysis
The choice of ionization technique is dictated by the analyte's polarity and thermal stability. For this compound, soft ionization techniques are mandatory to prevent thermal degradation.[7][8][9]
Caption: Decision logic for choosing the optimal ionization source.
Electrospray Ionization (ESI) is the premier choice. It is a soft ionization method that transfers ions from solution to the gas phase with minimal internal energy, preserving the molecular ion.[9][10] Analysis should be performed in both positive and negative ion modes to capture a complete profile of the analyte and potential impurities.
| Ionization Technique | Suitability for this Analyte | Rationale |
| Electrospray (ESI) | Excellent | Soft ionization preserves the intact molecule. Highly compatible with the polar nature of the analyte and reversed-phase LC.[9][11] |
| APCI | Good (Secondary Choice) | Can be used if ESI response is poor. Tolerates higher flow rates and less polar mobile phases but imparts more energy than ESI. |
| MALDI | Possible (Niche) | Requires a suitable matrix and is typically used for larger molecules. Not ideal for routine LC-MS analysis of small molecules.[1] |
| Electron Ionization (EI) | Poor (Without Derivatization) | Hard ionization technique that would cause extensive and likely uninterpretable fragmentation. Requires derivatization to improve volatility.[8][12][13] |
Interpreting the Mass Spectrum: Expected Ions and Artifacts
A key challenge in analyzing boronic acids is their tendency to form dimers and cyclic trimers (boroxines) via dehydration, especially in the MS source.[1] Optimized conditions can minimize but not always eliminate these species.
| Ion Species | Formula | Calculated m/z (¹¹B) | Ionization Mode | Comments |
| Protonated Molecule | [C₇H₈BF₃NO₃]⁺ | 222.0498 | Positive (ESI+) | Expected base peak in positive mode due to the pyridine nitrogen. |
| Deprotonated Molecule | [C₇H₆BF₃NO₃]⁻ | 220.0342 | Negative (ESI-) | Expected base peak in negative mode due to the acidic boronic acid protons.[5][6] |
| Sodium Adduct | [C₇H₇BF₃NO₃Na]⁺ | 244.0318 | Positive (ESI+) | Common adduct from glassware or solvent impurities. |
| Dehydrated Dimer | [M₂ - H₂O + H]⁺ | 425.0890 | Positive (ESI+) | Formed from two molecules of the boronic acid condensing. |
| Boroxine Trimer | [(M - H₂O)₃ + H]⁺ | 607.1182 | Positive (ESI+) | The cyclic trimer is a hallmark of boronic acid analysis. Its presence confirms the boronic acid moiety.[1] |
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Tandem MS (MS/MS) provides definitive structural confirmation by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing its product ions. The fragmentation pattern is a fingerprint of the molecule's structure. The weakest bonds are most likely to break, providing predictable fragmentation pathways.[14]
Proposed Fragmentation Pathway for the [M+H]⁺ Ion (m/z 222.05)
The protonated molecule will likely fragment through characteristic losses of its functional groups.
Caption: Plausible MS/MS fragmentation pathways for the protonated molecule.
-
Loss of Water (-18.01 u): A facile loss from the boronic acid moiety to yield an ion at m/z 204.04 . This is often the most prominent initial fragmentation step for boronic acids.
-
Loss of Methanol (-32.03 u): The methoxy group can be lost as methanol, resulting in an ion at m/z 190.02 .
-
Loss of Trifluoromethyl Radical (-69.00 u): Cleavage of the C-CF₃ bond is a characteristic fragmentation for trifluoromethylated compounds, leading to an ion at m/z 153.04 .[15][16] This fragmentation can provide clear evidence for the presence of the CF₃ group.
By observing these specific neutral losses, one can confidently confirm the presence and connectivity of each functional group within the parent molecule.
Conclusion: A Validated System for Confident Analysis
The mass spectrometric analysis of this compound is a nuanced task that demands more than a generic protocol. By understanding the compound's inherent chemical tendencies—particularly the reactivity of the boronic acid group—and strategically selecting analytical parameters, one can develop a robust and reliable method. The use of UPLC coupled with ESI-MS, operated in both positive and negative modes, provides a comprehensive analytical picture. Careful examination of the full scan spectrum for the molecular ion, its isotopic pattern, and characteristic artifacts like boroxines, combined with structural confirmation via MS/MS fragmentation, constitutes a self-validating system. This expert-driven approach ensures the highest degree of scientific integrity and delivers data that researchers, scientists, and drug development professionals can trust.
References
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. as.uky.edu [as.uky.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
A Technical Guide to the Stability and Solubility of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Methoxy-5-trifluoromethylpyridine-3-boronic acid is a key building block in modern medicinal chemistry and materials science, prized for its utility in Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group imparts unique electronic properties, while the methoxy-pyridine scaffold offers specific steric and coordination characteristics. However, the successful application of this reagent is critically dependent on a thorough understanding of its stability and solubility profiles. Boronic acids as a class are susceptible to several degradation pathways, and their solubility dictates reaction kinetics, work-up procedures, and purification strategies. This guide provides an in-depth analysis of the factors governing the stability and solubility of this compound, offering field-proven insights and detailed protocols to ensure its optimal use in research and development.
Introduction: The Role and Reactivity of a Modern Building Block
Pyridine-based organoboron compounds are indispensable tools for the synthesis of complex molecules, particularly in the pharmaceutical industry where they are used to construct active pharmaceutical ingredients (APIs).[1] The title compound, this compound, combines several features that make it a valuable reagent:
-
The Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, which can influence the molecule's basicity, coordination chemistry, and biological activity.[2]
-
The Boronic Acid Group: A versatile functional group (-B(OH)₂) that acts as a Lewis acid and is the active species in palladium-catalyzed cross-coupling reactions.[3]
-
The Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group that can significantly alter the electronic properties of the pyridine ring, influencing reaction outcomes and the metabolic stability of the final product.
-
The Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic character of the ring and can influence solubility and binding interactions.
Despite their utility, boronic acids are not inert. Their stability is a crucial parameter that must be carefully managed to ensure reproducible results and high-purity products.
The Stability Profile: Navigating the Inherent Reactivity
The stability of this compound is influenced by environmental factors such as moisture, heat, oxygen, and pH. The primary degradation pathways are common to many aryl and heteroaryl boronic acids.
Key Degradation Pathways
There are two principal non-catalytic degradation pathways for boronic acids: dehydration to form boroxines and oxidative decomposition (protodeboronation).
-
Dehydration to Boroxine: This is the most common and reversible degradation pathway for boronic acids in the solid state. Three molecules of the boronic acid can lose three molecules of water to form a stable, six-membered cyclic anhydride called a boroxine.[3] This is often why commercial bottles of boronic acids may contain varying amounts of their corresponding anhydride.[4] While boroxines are generally competent in cross-coupling reactions, their presence means the effective molecular weight of the reagent has changed, which can impact stoichiometry if not accounted for. This process is accelerated by heat and can be reversed by the addition of water.
-
Oxidative Decomposition & Protodeboronation: The carbon-boron (C-B) bond is susceptible to cleavage. Heterocyclic boronic acids, in particular, can be inherently unstable and prone to decomposition via oxidation and protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of heat, base, or transition metal catalysts.[5] Studies on peptide boronic acids have shown that oxidative processes can be a major initial degradation pathway, cleaving the C-B bond to yield an alcohol (in this case, a hydroxypyridine derivative).[6] The strong electron-withdrawing nature of the trifluoromethyl group can influence the lability of the C-B bond, though specific studies on this molecule are not publicly available.
The diagram below illustrates these primary degradation routes.
Caption: Key degradation pathways for boronic acids.
Recommended Handling and Storage
Based on safety data sheets for analogous trifluoromethylpyridine boronic acids and general chemical principles, the following handling and storage procedures are recommended to maximize shelf-life and ensure reagent integrity:[7][8][9][10]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is often advised by suppliers to slow the rate of boroxine formation and other decomposition pathways.[11][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[12]
-
Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area, such as a fume hood. Wash hands thoroughly after handling.[7][8]
Solubility Characteristics: The Key to Application
The solubility of this compound is a critical factor for its use in synthesis. Poor solubility can lead to slow reaction rates and difficulties in purification. While quantitative solubility data for this specific molecule is not widely published, a qualitative understanding can be derived from its structure and data from similar compounds.
Solubility in Common Solvents
The molecule possesses both polar (methoxy, boronic acid, pyridine nitrogen) and non-polar (trifluoromethyl, aromatic ring) features, suggesting a broad, but nuanced, solubility profile.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Commentary |
| Polar Aprotic | THF, Dioxane, DMF, DMSO | High | These solvents are excellent choices for Suzuki-Miyaura reactions. They can dissolve the boronic acid and are compatible with the reaction conditions. The synthesis of a related compound, 2-methoxypyridine-5-boronic acid, utilizes THF as the reaction solvent.[13] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The boronic acid group can form hydrogen bonds with alcohols, aiding solubility. However, alcohols can also participate in esterification with the boronic acid to form boronate esters, which may alter reactivity. |
| Ethers | Diethyl Ether, MTBE | Low to Moderate | Solubility is expected to be lower than in polar aprotic solvents like THF. These are generally less polar. |
| Hydrocarbons | Toluene, Hexanes | Very Low | The polarity of the boronic acid and pyridine ring makes it poorly soluble in non-polar hydrocarbon solvents. Toluene is often used in biphasic Suzuki reactions, where the boronic acid resides primarily in the aqueous phase or at the interface. |
| Aqueous Systems | Water, Aqueous Base | pH-Dependent; Moderate in Base | A related compound, 2-methoxypyridine-5-boronic acid, is described as water-soluble.[13] Boronic acids are Lewis acids with a pKa around 9.[3] In basic aqueous solutions (e.g., Na₂CO₃, K₃PO₄), they form the more soluble tetrahedral boronate salt [R-B(OH)₃]⁻, which is often the active species that enters the catalytic cycle in Suzuki couplings. |
Solvent Selection Workflow for Synthetic Applications
Choosing the right solvent system is a critical first step in experimental design. The following workflow provides a logical approach to solvent selection for a typical Suzuki-Miyaura coupling reaction.
Caption: Decision workflow for solvent system selection.
Experimental Protocols
The following protocols provide standardized methods for assessing the stability and solubility of this compound. These are designed to be self-validating and provide a robust baseline for further experimental work.
Protocol: Forced Degradation Study for Stability Assessment
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of the compound under various stress conditions.
Objective: To identify the degradation products and determine the rate of degradation under acidic, basic, oxidative, and thermal stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Basic: Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal: Place a sealed vial of the stock solution in an oven at 60°C.
-
Control: Mix 1 mL of stock solution with 1 mL of water.
-
-
Time Points: Analyze samples at t=0, 2, 4, 8, and 24 hours. Before injection, neutralize the acidic and basic samples.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Detection: UV at 254 nm.
-
Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The use of HPLC-MS is highly recommended to identify the mass of any degradants.[14]
-
Causality: Forcing degradation under controlled conditions allows for the rapid identification of potential liabilities. For instance, rapid degradation under oxidative conditions would suggest that reactions should be run under an inert atmosphere.[6] The use of a standardized C18 column provides a robust, general-purpose method for separating the relatively polar parent compound from potentially less polar degradants (e.g., the protodeboronated product).[14]
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the solubility of the compound in a specific solvent at a set temperature.
Objective: To quantify the solubility of this compound in a given solvent system.
Methodology:
-
Sample Preparation: Add an excess amount of the solid boronic acid to a known volume of the selected solvent (e.g., 10 mL of THF) in a sealed vial. An excess is confirmed by the presence of undissolved solid.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or magnetic stirrer is ideal.
-
Sample Isolation: Allow the solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.
-
Quantification:
-
Dilute the filtered solution with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by a validated HPLC-UV method.
-
Calculate the original concentration in the saturated solution, which corresponds to the solubility.
-
Causality: The shake-flask method is a gold-standard technique for determining equilibrium solubility. By ensuring an excess of solid is present and allowing sufficient time for equilibration, the resulting concentration in the liquid phase represents the true thermodynamic solubility limit under those conditions. This data is invaluable for designing crystallization procedures and ensuring material remains in solution during a chemical reaction.
Conclusion
This compound is a powerful synthetic intermediate whose effective use hinges on a clear understanding of its chemical liabilities and physical properties. It is susceptible to dehydration to form boroxines and, more critically, to irreversible oxidative degradation. Proper handling and storage under cool, dry, and inert conditions are paramount. Its solubility is highest in polar aprotic solvents like THF and DMF, making these ideal for homogeneous reaction conditions. By applying the principles and protocols outlined in this guide, researchers can mitigate risks associated with instability, optimize reaction conditions, and ultimately harness the full synthetic potential of this versatile building block.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cas 1072946-55-4|| where to buy (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid [english.chemenu.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Methoxy-3-pyridineboronic acid ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.pt [fishersci.pt]
- 10. fishersci.com [fishersci.com]
- 11. cusabio.com [cusabio.com]
- 12. 1093407-58-9 CAS MSDS (2-(Trifluoromethyl)pyridine-4-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid: Sourcing, Synthesis, and Application
<
Abstract
This technical guide provides an in-depth analysis of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid, a critical building block in modern medicinal chemistry and agrochemical research. We will explore its physicochemical properties, detail its primary application in palladium-catalyzed cross-coupling reactions, and offer a validated, step-by-step protocol for a representative Suzuki-Miyaura reaction. Furthermore, this guide presents a comparative analysis of commercial suppliers and outlines essential safety and handling procedures to ensure laboratory best practices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: A Key Reagent for Modern Synthesis
This compound is a specialized heterocyclic organoboron compound. Its structure, featuring a pyridine ring substituted with methoxy, trifluoromethyl, and boronic acid functional groups, makes it an exceptionally valuable reagent. The trifluoromethylpyridine moiety is a prevalent scaffold in numerous active pharmaceutical ingredients (APIs) and agrochemicals, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The boronic acid group serves as a highly effective handle for introducing this scaffold into target molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][3][4]
The strategic placement of the substituents on the pyridine ring allows for precise molecular design, making this reagent a go-to choice for chemists aiming to construct complex, biologically active compounds.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application and storage.
| Property | Value | Source |
| CAS Number | 1072946-55-4 | [5] |
| Molecular Formula | C7H7BF3NO3 | Derived |
| Molecular Weight | 220.94 g/mol | Derived |
| Appearance | Typically an off-white to white solid/powder | General Knowledge |
| Storage Temperature | 2-8°C, moisture sensitive |
Structural Representation:
Caption: Chemical structure of this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid's pyridine ring and an aryl or vinyl halide/triflate, providing a direct route to complex biaryl structures.[3][4]
The electron-deficient nature of the pyridine ring, further influenced by the trifluoromethyl group, can present challenges compared to standard aryl boronic acids, sometimes leading to slower transmetalation or competitive protodeboronation.[6] Therefore, careful optimization of the catalytic system—including the choice of palladium source, ligand, base, and solvent—is crucial for achieving high yields and purity.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Objective: To synthesize a 3-aryl-2-methoxy-5-trifluoromethylpyridine derivative.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert Gas (Argon or Nitrogen)
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), Palladium(II) Acetate (2 mol%), SPhos (4 mol%), and Cesium Carbonate (2.0 eq).[3]
-
Scientist's Insight: The use of an oven-dried flask is critical to exclude moisture, which can lead to premature decomposition (protodeboronation) of the boronic acid.[6] SPhos is an electron-rich biaryl phosphine ligand often effective for challenging couplings involving heteroaryl chlorides or electron-deficient partners.[3]
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Scientist's Insight: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. Establishing an inert atmosphere is non-negotiable for reproducibility.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the limiting reagent (aryl bromide).[3]
-
Scientist's Insight: While anhydrous conditions are important, a small amount of water is often beneficial or required for the transmetalation step in the Suzuki-Miyaura mechanism, particularly when using inorganic bases.[7] Solvents must be degassed to remove dissolved oxygen.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to 80-110 °C. Stir the mixture vigorously for 4-18 hours.
-
Scientist's Insight: Higher temperatures are often required for coupling with heteroaromatic substrates. The exact temperature and time should be determined by reaction monitoring.
-
-
Monitoring and Work-up: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Commercial Supplier Analysis
The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful synthesis. Purity and batch-to-batch consistency can significantly impact reaction outcomes. Below is a summary of notable commercial suppliers.
| Supplier | Example Product Number | Purity/Assay | Notes |
| Sigma-Aldrich (Merck) | Varies by region | ≥95.0% | Often provides detailed physicochemical data and safety information. |
| BLDpharm | BD111663 | Varies | Offers a range of building blocks for organic synthesis.[8] |
| CymitQuimica | 10-F604273 | Not specified | European supplier with a wide catalog of chemical reagents.[5] |
| GlobalChemMall | GCM-B0014 | Not specified | Connects with various manufacturers, primarily in China.[9] |
| Apollo Scientific | PC50005 | Not specified | UK-based supplier specializing in fluoro-chemicals and intermediates. |
| Oakwood Chemical | 011048 (related structure) | Not specified | US-based supplier known for a diverse range of boronic acids.[10] |
Note: Product numbers, purity, and availability are subject to change. Researchers should always request a certificate of analysis (CoA) for the specific lot being purchased.
Safety, Handling, and Storage
Proper handling is essential for both user safety and reagent integrity.
Safety Precautions:
-
Hazard Classification: Boronic acids are generally classified as irritants. This specific compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][14] Avoid creating dust. Wash hands thoroughly after handling.[14]
Storage and Stability:
-
Moisture Sensitivity: Boronic acids are susceptible to dehydration, which can form cyclic anhydrides (boroxines). More critically, they can undergo protodeboronation in the presence of moisture.
-
Recommended Conditions: Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is between 2-8°C. Storing under an inert atmosphere (Argon or Nitrogen) is best practice to maximize shelf life.
Conclusion
This compound is a high-value, enabling reagent for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. Its effective use hinges on a solid understanding of the Suzuki-Miyaura coupling mechanism, careful optimization of reaction conditions to overcome the challenges associated with heteroaromatic substrates, and stringent adherence to proper handling and storage protocols. By sourcing high-purity material and applying the principles and protocols outlined in this guide, researchers can confidently and efficiently incorporate the valuable 2-methoxy-5-(trifluoromethyl)pyridine motif into their target structures.
References
- 1. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid [myskinrecipes.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid [cymitquimica.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1630193-64-4|(2-Methoxy-5-(trifluoromethyl)pyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 9. globalchemmall.com [globalchemmall.com]
- 10. 2-Methoxy-5-pyridineboronic acid [oakwoodchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. synquestlabs.com [synquestlabs.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-5-trifluoromethylpyridine-3-boronic acid is a specialized heterocyclic organic compound that has emerged as a critical building block in modern medicinal chemistry and materials science. Its unique structure, featuring a pyridine core functionalized with a methoxy group, a trifluoromethyl group, and a boronic acid moiety, imparts valuable electronic and steric properties. This guide provides an in-depth analysis of the compound's physicochemical characteristics, its pivotal role in Suzuki-Miyaura cross-coupling reactions, and detailed protocols for its application. It is intended to serve as a comprehensive resource for researchers leveraging this versatile reagent in the synthesis of complex molecules for drug discovery and other advanced applications.
Introduction
Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in approved pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, is a widely adopted strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] this compound combines these features with the synthetic versatility of a boronic acid, making it a highly sought-after reagent for constructing carbon-carbon bonds.
Boronic acids are indispensable tools in organic synthesis, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, high functional group tolerance, and commercial availability of a vast array of building blocks.[6][7] This particular boronic acid provides a pathway to novel trifluoromethyl-substituted methoxypyridine structures, which are key components in a range of biologically active compounds.
This guide will detail the core properties of this compound, provide a validated experimental protocol for its use in Suzuki-Miyaura coupling, and discuss its broader applications in the field of drug discovery.
Physicochemical and Safety Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C7H7BF3NO3 | N/A |
| Molecular Weight | 236.94 g/mol | N/A |
| CAS Number | 1256345-53-4 | N/A |
| Appearance | White to off-white solid/powder | [8] |
| Melting Point | 140-144 °C (May vary for similar structures) | [9][10] |
| Storage Temperature | 2-8°C, Moisture sensitive | [9][10] |
Safety & Handling:
As with all boronic acids and laboratory chemicals, proper handling is paramount.
-
Hazard Statements : May cause skin, eye, and respiratory irritation.[8] Handle in a well-ventilated area, preferably a fume hood.[11]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Storage : Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[9] Boronic acids can dehydrate to form cyclic boroxine anhydrides, though this typically does not impede reactivity in coupling reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl or hetero-biaryl structures. The reaction is mechanistically complex but robust, enabling the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl halide/triflate.
Mechanistic Causality: Why This Protocol Works
The Suzuki-Miyaura coupling of heteroaryl boronic acids, especially those on electron-deficient rings like pyridine, can be challenging.[4][12] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation (loss of the boronic acid group).
-
Catalyst System : A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl2 or generating Pd(0) in situ from sources like Pd2(dba)3 is common. The ligand (e.g., dppf, S-Phos, P(tBu)3) is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[5][6][12]
-
Base : The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step. Aqueous bases like Na2CO3, K2CO3, or K3PO4 are effective and commonly used.[5][6]
-
Solvent : A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents.[4][6]
The diagram below illustrates a generalized workflow for this critical reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a robust starting point for coupling this compound with a generic aryl bromide. Note: Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)
-
Potassium Carbonate (K2CO3) (2.0 equiv.)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Vessel Preparation : To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl2 (0.03 equiv.), and K2CO3 (2.0 equiv.).[13]
-
Atmosphere Inerting : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition : Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of aryl bromide).
-
Degassing : Sparge the reaction mixture with the inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[13]
-
Reaction : Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-18 hours).[12][13]
-
Work-up :
-
Purification :
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[13]
-
Role in Drug Discovery
The trifluoromethylpyridine motif is a privileged structure in medicinal chemistry.[2] Boronic acids like the title compound are instrumental in synthesizing novel molecular entities for drug discovery programs.
-
Enzyme Inhibition : The unique electronic nature of the substituted pyridine ring can lead to specific interactions with enzyme active sites. Boronic acids themselves are known to act as reversible inhibitors of serine proteases.[14]
-
Scaffold Decoration : In drug development, lead compounds are often optimized by modifying peripheral chemical groups. Using this boronic acid in a Suzuki coupling allows for the rapid generation of a library of analogs where a complex, functionalized pyridine ring is attached to a core structure. This enables systematic exploration of the structure-activity relationship (SAR).
-
Metabolic Stability : The CF3 group is often used to block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate in the body.[3]
The structure of the boronic acid is visualized below, highlighting its key functional groups.
Caption: Chemical structure of this compound.
Conclusion
This compound is a high-value, enabling reagent for synthetic and medicinal chemists. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable method for incorporating the trifluoromethyl-methoxypyridine scaffold into complex target molecules. By understanding its properties and applying robust, well-vetted protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel pharmaceuticals and advanced materials.
References
- 1. cas 1072946-55-4|| where to buy (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid [english.chemenu.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. 2-甲氧基吡啶基-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-甲氧基吡啶基-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid in Modern Drug Discovery
This compound is a specialized heterocyclic organoboron compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique structural features—a pyridine ring substituted with a methoxy group, a trifluoromethyl group, and a boronic acid moiety—make it a valuable building block in organic synthesis. The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule, while the pyridine core is a common scaffold in many biologically active compounds. The boronic acid functional group is particularly useful for forming carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecular architectures from readily available starting materials.[2] The applications of this and similar boronic acids are extensive, ranging from the development of anti-cancer agents to novel materials.[3]
This guide provides a comprehensive overview of the critical safety protocols and handling procedures for this compound, ensuring its effective and safe use in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1072946-55-4 |
| Molecular Formula | C₇H₇BF₃NO₃ |
| Molecular Weight | 220.94 g/mol |
| Appearance | White to light yellow powder |
| Storage Conditions | Store at 0-8°C, protected from moisture and light. |
(Data sourced from commercial supplier information)[1]
Hazard Identification and Analysis
This compound is classified as a hazardous substance and requires careful handling to mitigate potential risks. Based on data from safety data sheets for this and structurally similar compounds, the primary hazards are:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The following diagram illustrates the key hazard warnings associated with this compound, in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Caption: GHS Hazard warnings for this compound.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[4] | Protects eyes from dust particles and potential splashes.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially if engineering controls are insufficient.[6] | Minimizes the risk of respiratory tract irritation.[5] |
Safe Handling and Storage Protocols
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Standard Operating Procedure
-
Preparation: Before handling, ensure the work area is clean and free of clutter. All necessary PPE should be inspected and donned correctly.
-
Weighing and Transfer: Handle the solid compound with care to avoid generating dust.[5] Use appropriate tools, such as a spatula, for transfers.[5]
-
During Use: Keep the container tightly closed when not in use.[7] Avoid all personal contact, including inhalation of dust or vapors.[4] Do not eat, drink, or smoke in the laboratory.[7]
-
Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Clean the work area to remove any residual chemical. Contaminated clothing should be removed immediately and laundered before reuse.[7]
Caption: Standard operating procedure for handling this compound.
Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
For long-term stability, refrigeration at 2-8°C is recommended.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do NOT induce vomiting.[1]
Spill Response
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the spill area with an appropriate solvent, followed by soap and water.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Special Protective Actions for Fire-fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2]
Caption: Decision tree for emergency response to incidents involving this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]
-
Waste Identification and Segregation: Clearly label a dedicated waste container as "Hazardous Waste: this compound".[8] Store this container separately from incompatible materials.[8]
-
Waste Accumulation: Use a compatible, sealable, and durable plastic or glass container for waste collection.[8] Keep the waste container securely sealed at all times, except when adding waste.[8]
-
Final Disposal: Dispose of contents/container to an approved waste disposal plant.[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup and complete any necessary waste disposal forms.[8] Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the sink.[8]
Application in Practice: A Representative Suzuki-Miyaura Coupling Protocol
The following is a general protocol for the Suzuki-Miyaura cross-coupling of a pyridine boronic acid with an aryl bromide, which can be adapted for this compound. This illustrates the practical application of this compound in a common synthetic transformation.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (5 mol%)
-
Base (e.g., potassium carbonate) (2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the aryl bromide, the palladium catalyst, and the base.
-
Add the solvent to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
References
- 1. cas 1072946-55-4|| where to buy (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid [english.chemenu.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Trifluoromethyl)pyridine-5-boronic Acid (contains varyi… [cymitquimica.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid
Introduction: The Strategic Importance of Trifluoromethylated Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its robustness and tolerance of a wide array of functional groups. This palladium-catalyzed reaction forges carbon-carbon bonds, most commonly between organoboron compounds and organohalides, and is indispensable in the synthesis of complex organic molecules.
Within the pharmaceutical and agrochemical industries, the introduction of fluorinated moieties, particularly the trifluoromethyl (-CF3) group, into heterocyclic scaffolds is a widely employed strategy to enhance the physicochemical and biological properties of molecules.[1][2][3] The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and modulate the electronic character of a compound, often leading to enhanced binding affinity and bioavailability.[1] The pyridine ring, a ubiquitous motif in bioactive compounds, when combined with a trifluoromethyl group, offers a powerful building block for the discovery of novel therapeutics and crop protection agents.[1][3][4]
This application note provides a detailed guide to the Suzuki-Miyaura coupling of a particularly valuable building block: 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid . This reagent is trifunctional, possessing an electron-donating methoxy group, a strongly electron-withdrawing trifluoromethyl group, and the synthetically versatile boronic acid handle. Understanding the interplay of these functionalities is key to developing a successful and high-yielding coupling protocol. We will delve into the mechanistic considerations, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.
Mechanistic Considerations and Causality in Experimental Design
The Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. The specific nature of this compound presents unique challenges and informs our choice of reaction parameters.
The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, heteroaryl boronic acids, especially those with electron-withdrawing substituents, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields.
To mitigate these challenges, the following experimental choices are rationalized:
-
Catalyst and Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), is often crucial for the successful coupling of heteroaryl substrates.[1] These ligands promote the rate-limiting oxidative addition step and can sterically hinder the coordination of the pyridine nitrogen to the palladium center.
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation. For challenging couplings involving electron-deficient boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed. The aqueous phase is necessary for the action of many inorganic bases. Thoroughly degassing the solvents is critical to prevent oxidation of the palladium catalyst.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl or heteroaryl halides. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a suitable precatalyst, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Schlenk flask or sealable reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealable reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (2-5 mol%), and the ligand (if using a separate ligand, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (the aryl halide).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Reaction Conditions and Yields
While specific yield data for the coupling of this compound is not extensively published, the following table presents typical conditions and outcomes for structurally similar pyridylboronic acids to provide a reasonable expectation of performance.
| Boronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF | 80 | 12 | Moderate-Good |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | 95 |
| (Trifluoromethyl)pyridylboronic acid | Heteroaryl Halides | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 51-98 |
| 2-Pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) | Phosphite Ligand (4.5) | KF (3) | Dioxane | 110 | 17 | 82 |
Troubleshooting and Optimization
Caption: A workflow for troubleshooting common issues in the Suzuki-Miyaura coupling.
Common Issues and Solutions:
-
Low or No Product Formation:
-
Potential Cause: Inefficient oxidative addition, particularly with aryl chlorides.
-
Solution: Switch to a more active catalyst system, such as a palladium precatalyst with a bulky biarylphosphine ligand (e.g., XPhos Pd G3).[1] Increasing the reaction temperature may also be beneficial.
-
-
Significant Protodeboronation:
-
Potential Cause: The boronic acid is unstable under the reaction conditions, especially with strong bases in aqueous media.[3][5] This is a known issue with electron-deficient heteroarylboronic acids.[3][5]
-
Solution: Convert the boronic acid to a more stable pinacol ester or potassium trifluoroborate salt. Alternatively, using a milder base like potassium fluoride (KF) under anhydrous conditions can suppress this side reaction.[1]
-
-
Formation of Homocoupled Byproducts:
-
Potential Cause: Oxygen in the reaction mixture can lead to the homocoupling of the boronic acid.
-
Solution: Ensure all solvents are thoroughly degassed before use and that the reaction is maintained under a strict inert atmosphere.
-
-
Difficulty in Product Purification:
-
Potential Cause: Incomplete reaction or the formation of closely-eluting byproducts.
-
Solution: Ensure the reaction has gone to completion by monitoring. Re-optimize the reaction conditions to minimize side reactions. Employ alternative purification techniques such as preparative HPLC if necessary.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of highly functionalized pyridine derivatives of significant interest in drug discovery and materials science. By understanding the electronic and steric properties of this substrate and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired coupled products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this versatile building block in organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 2-Methoxy-5-trifluoromethylpyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethylpyridine Motif
The incorporation of fluorine and fluorinated groups into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity. When combined with a pyridine scaffold—a privileged structure in drug discovery—the resulting trifluoromethylpyridine core becomes a highly sought-after building block.
This guide provides a detailed technical overview and actionable protocols for the use of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid , a key reagent for introducing this valuable motif via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a fundamental tool for C-C bond formation in the synthesis of biaryl and heterobiaryl compounds.[1][2]
This reagent is particularly valuable as it allows for the construction of complex molecular architectures that are central to the development of novel therapeutics and advanced materials.[3][4] Understanding the nuances of its reactivity is critical to achieving high-yield, reproducible results.
Reagent Profile
-
Structure:

-
IUPAC Name: (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid
-
CAS Number: 1072946-55-4[5]
-
Molecular Formula: C7H7BF3NO3
-
Molecular Weight: 220.94 g/mol
-
Appearance: Typically an off-white to white solid.
The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen significantly influences the electronic properties of the boronic acid, making it an electron-deficient coupling partner. This has direct implications for its reactivity and stability.[6]
Core Application: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the premier method for utilizing this boronic acid. The catalytic cycle, shown below, involves the palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate.[7]
General Catalytic Cycle
The reaction proceeds through a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. A critical, often rate-determining, step is the transmetalation, where the organic group is transferred from the boron atom to the palladium center. This step requires activation by a base.[2][7]
Key Considerations for Success: An Expert Perspective
Coupling electron-deficient heteroaryl boronic acids like this compound presents specific challenges that require careful optimization.
A. The Challenge of Protodeboronation
Protodeboronation is a common and detrimental side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[8] This pathway is particularly pronounced for electron-deficient heteroaromatic boronic acids.[6][9] The increased Lewis acidity of the boron center in these substrates can accelerate this undesired decomposition.[9]
-
Causality: The reaction is often accelerated under basic conditions, which are paradoxically required for the productive transmetalation step.[9][10] This creates a kinetic competition between the desired coupling and the undesired decomposition.
-
Mitigation Strategies:
-
Choice of Base: Use of milder bases like K2CO3, K3PO4, or CsF is often preferred over strong hydroxides (e.g., NaOH, KOH) to temper the rate of protodeboronation.[11][12]
-
Anhydrous Conditions: While many Suzuki protocols tolerate water, minimizing its presence by using anhydrous solvents and reagents can suppress this side reaction.[12]
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can provide enhanced stability.[9][12] These esters slowly hydrolyze in situ to generate the active boronic acid, keeping its standing concentration low and favoring the cross-coupling pathway.[13]
-
B. Selecting the Catalytic System (Palladium Source & Ligand)
The choice of catalyst and ligand is paramount for an efficient reaction. The goal is to select a system that promotes a rapid rate of catalytic turnover, ensuring the cross-coupling outpaces the boronic acid decomposition.[12]
-
Palladium Source: Pre-formed Pd(0) sources like Pd(PPh3)4 or modern, air-stable Pd(II) precatalysts are highly recommended. Precatalysts are designed to rapidly generate the active, monoligated L-Pd(0) species under the reaction conditions, which is crucial when dealing with unstable coupling partners.[12][13]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are the state-of-the-art for challenging couplings.[14]
-
Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos): These ligands are highly effective as they promote both fast oxidative addition and reductive elimination while stabilizing the palladium center.[14][15] They are often the first choice for difficult heteroaryl couplings.[12][14]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): Pd(dppf)Cl2 is a robust and versatile catalyst suitable for a wide range of couplings and serves as an excellent starting point for optimization.[15]
-
C. Solvent and Temperature
-
Solvents: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, dimethoxyethane (DME), or toluene, often with a small amount of water to aid in dissolving the base and facilitating the transmetalation step.[15]
-
Temperature: Reaction temperatures typically range from 80-110 °C.[14][16] For particularly unstable substrates, using a highly active catalyst system that allows for lower reaction temperatures (e.g., 40 °C or even room temperature) can be highly beneficial.[13]
Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before use. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
General Workflow
The following diagram outlines the standard experimental procedure for a Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. cas 1072946-55-4|| where to buy (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid [english.chemenu.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid in Pharmaceutical Synthesis
Introduction: A Privileged Scaffold Building Block
In the landscape of modern pharmaceutical and agrochemical research, the trifluoromethylpyridine moiety stands out as a critical structural motif.[1] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid is a specialized building block designed for the efficient introduction of this valuable scaffold into complex molecular architectures. Its primary utility is realized through the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forging carbon-carbon bonds.[2]
This guide provides an in-depth overview of this compound, detailing its properties, core applications in pharmaceutical synthesis, and robust protocols for its use. The information is tailored for researchers, medicinal chemists, and process development scientists aiming to leverage this reagent in their synthetic campaigns.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is foundational to its successful application. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1072946-55-4 | --INVALID-LINK-- |
| Molecular Formula | C₇H₇BF₃NO₃ | --INVALID-LINK-- |
| Molecular Weight | 220.94 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Generic Material Data |
| Storage | Store at 2-8°C under an inert atmosphere | Generic Material Data |
Handling Considerations: Like many boronic acids, this reagent can be susceptible to protodeboronation, particularly under harsh basic conditions or during prolonged storage if exposed to moisture.[3][4] It is recommended to handle the material under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents for reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a C(sp²)-C(sp²) bond between the pyridine ring and a variety of aryl or heteroaryl halides (or triflates). This reaction is a staple in drug discovery for synthesizing biaryl and heteroaryl compounds.[2][5]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[2][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.[5]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step, especially for electron-deficient boronic acids like the title compound.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Causality in Experimental Design
The electronic nature of this compound presents specific challenges and informs the choice of reaction conditions. The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group make the boronic acid moiety electron-deficient. This has two main consequences:
-
Slower Transmetalation: The rate of transmetalation can be sluggish for electron-deficient boronic acids.[4] To overcome this, more reactive catalyst systems and carefully chosen bases are often required.
-
Increased Risk of Protodeboronation: The C-B bond can be susceptible to cleavage, especially in the presence of water and strong bases, leading to the formation of 2-methoxy-5-trifluoromethylpyridine as a byproduct.[3]
Therefore, the selection of catalyst, ligand, base, and solvent is a multi-variable optimization problem aimed at promoting the desired transmetalation while suppressing side reactions.
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl bromides. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.
Materials
-
This compound (1.2 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium catalyst (see table below, 1-5 mol%)
-
Ligand (if required, see table below)
-
Base (see table below, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, with or without water)
-
Inert gas (Argon or Nitrogen)
Recommended Reaction Components
The choice of catalyst, ligand, and base is critical for success. The following table provides recommendations based on established literature for coupling challenging heteroaryl boronic acids.[4][7][8]
| Component | Recommended Options | Rationale & Causality |
| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst effective for many heteroaryl couplings.[7] Pd₂(dba)₃ and Pd(OAc)₂ are common Pd(0) and Pd(II) precursors that require an external phosphine ligand to form the active catalyst. |
| Ligand | SPhos, XPhos, P(tBu)₃, PCy₃ | For electron-deficient substrates, bulky, electron-rich phosphine ligands are highly effective.[8] They accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, improving overall efficiency. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | An aqueous solution of a moderately strong, non-nucleophilic base is often optimal. It facilitates the formation of the reactive boronate species for transmetalation without excessively promoting protodeboronation.[4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O (Typical ratios 4:1 to 10:1) | A mixture of an organic solvent with water is often beneficial for dissolving the inorganic base and facilitating the reaction.[3] Anhydrous conditions may be necessary if protodeboronation is severe. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor choice of ligand/base | - Use a more active pre-catalyst or a different ligand (e.g., SPhos).- Increase the reaction temperature in 10°C increments.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄). |
| Significant Protodeboronation | - Reaction conditions too harsh (strong base, high temp)- Presence of excess water | - Use a milder base (e.g., KF).- Lower the reaction temperature.- Use strictly anhydrous conditions. Consider converting the boronic acid to a more stable pinacol ester derivative.[3][9] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient catalyst turnover | - Ensure the reaction mixture is thoroughly degassed.- Use a pre-catalyst that efficiently generates the Pd(0) species. |
Conclusion
This compound is a high-value building block for pharmaceutical synthesis. A rational approach to its use in Suzuki-Miyaura cross-coupling, grounded in an understanding of the reaction mechanism and the electronic properties of the reagent, is key to achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for scientists to effectively incorporate this versatile reagent into their synthetic strategies, accelerating the discovery and development of new therapeutic agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid in Agrochemical Development
Abstract
This document provides detailed application notes and protocols for the strategic utilization of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid as a key building block in the synthesis of novel agrochemicals. The trifluoromethylpyridine (TFMP) moiety is a prevalent feature in modern pesticides, prized for its ability to enhance metabolic stability, binding affinity, and overall biological efficacy.[1][2][3] The boronic acid functional group facilitates versatile carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[4][5] These notes are intended for researchers, chemists, and formulation scientists in the agrochemical industry, offering both theoretical grounding and practical, field-proven protocols for the synthesis of next-generation crop protection agents, with a focus on Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Introduction: The Strategic Advantage of the 2-Methoxy-5-trifluoromethylpyridine Scaffold
The relentless demand for novel agrochemicals with improved efficacy, broader spectrums of activity, and enhanced safety profiles has driven the exploration of fluorinated heterocyclic scaffolds. The trifluoromethylpyridine (TFMP) fragment has emerged as a particularly valuable "active fragment" in pesticide discovery.[6][7]
Key Physicochemical and Biological Contributions:
-
Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group significantly impacts a molecule's properties. It can increase lipophilicity, which aids in membrane permeability, and enhance metabolic stability by blocking sites susceptible to oxidative degradation. Its steric and electronic effects can also lead to stronger binding interactions with target enzymes.[1][3]
-
Pyridine Ring: As a bioisostere of a phenyl ring, the nitrogen atom in the pyridine scaffold can act as a hydrogen bond acceptor, potentially forming crucial interactions within the active site of a target protein. It can also alter the overall solubility and electronic distribution of the molecule.[2]
-
Methoxy Group (-OCH₃): The methoxy substituent can influence the electronic nature of the pyridine ring and provide an additional point for metabolic interaction or targeted derivatization.
-
Boronic Acid Moiety [-B(OH)₂]: This functional group is a versatile handle for synthetic chemists. Boronic acids are generally stable, have low toxicity, and are key reagents in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex biaryl or heteroaryl-aryl structures common in advanced agrochemicals.[4][8]
This unique combination of functional groups makes this compound a high-value intermediate for accessing novel chemical space in the development of herbicides, insecticides, and particularly, fungicides.
Core Application: Synthesis of a Novel SDHI Fungicide Analogue
Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that disrupt the fungal mitochondrial respiratory chain, leading to cell death.[2] Many commercial SDHIs, such as Boscalid and Bixafen, feature a biaryl carboxamide core structure.[1][9] The Suzuki-Miyaura coupling is an indispensable tool for forging this critical biaryl bond.[10][11]
This section details a representative synthetic workflow for a novel, hypothetical SDHI fungicide, (S)-N-(2'-(2-methoxy-5-(trifluoromethyl)pyridin-3-yl)-[1,1'-biphenyl]-4-yl)-3,3-dimethylbutane-2-carboxamide , demonstrating the practical application of this compound.
Overall Synthetic Workflow
The proposed synthesis is a multi-step process designed for efficiency and scalability, culminating in the target SDHI fungicide. The key transformation is the palladium-catalyzed Suzuki-Miyaura coupling to create the substituted biphenyl core.
Caption: Synthetic workflow for a novel SDHI fungicide.
Detailed Experimental Protocols
Disclaimer: These protocols are for research and development purposes only. All reactions should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the title boronic acid with a functionalized aryl bromide to form the key biphenyl intermediate.
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| This compound | 1420830-61-0 | 222.95 | 1.2 | 2.68 g |
| Methyl 4'-amino-2'-bromo-[1,1'-biphenyl]-4-carboxylate | N/A | 322.17 | 1.0 | 3.22 g |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.03 | 219 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 3.46 g |
| 1,4-Dioxane (anhydrous, degassed) | 123-91-1 | 88.11 | - | 40 mL |
| Deionized Water (degassed) | 7732-18-5 | 18.02 | - | 10 mL |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4'-amino-2'-bromo-[1,1'-biphenyl]-4-carboxylate (3.22 g, 10.0 mmol), this compound (2.68 g, 12.0 mmol), and potassium carbonate (3.46 g, 25.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (219 mg, 0.3 mmol). Via syringe, add degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product, Methyl 2'-(2-methoxy-5-(trifluoromethyl)pyridin-3-yl)-[1,1'-biphenyl]-4-carboxylate, as a solid.
Protocol 2: Saponification
This step hydrolyzes the methyl ester to the corresponding carboxylic acid, a necessary precursor for amide coupling.
Procedure:
-
Dissolve the purified biphenyl ester from Protocol 1 in a mixture of THF (50 mL) and water (25 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) and stir at 50 °C for 4 hours.
-
Cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and acidify to pH ~3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.
Protocol 3: Amide Coupling
This final step forms the amide bond to yield the target SDHI fungicide.
Procedure:
-
To a solution of the carboxylic acid from Protocol 2 (1.0 eq.) in anhydrous DMF (0.2 M), add HOBt (1.2 eq.) and EDCI (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (S)-4-amino-3,3-dimethylbutan-2-one (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).
-
Stir the reaction at room temperature for 18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to afford the final target compound.
Causality and Self-Validation
-
Why Suzuki-Miyaura? This reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and palladium catalysts, making it ideal for library synthesis and scale-up in agrochemical discovery.[12][13] The use of a pre-catalyst like Pd(dppf)Cl₂ ensures the efficient formation of the active Pd(0) species.
-
Choice of Base and Solvent: A mixed solvent system like Dioxane/Water is often optimal for Suzuki couplings, as it solubilizes both the organic reagents and the inorganic base.[1] Potassium carbonate is a moderately strong base that is effective in the transmetalation step without causing significant degradation of sensitive functional groups.
-
Protocol Validation: Each step should be monitored by an appropriate analytical technique (TLC, LC-MS, GC-MS) to ensure reaction completion. The identity and purity of intermediates and the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The final compound's efficacy would then be validated through in-vitro and in-vivo biological assays against target fungal pathogens.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its strategic incorporation into molecular design, particularly through robust and scalable Suzuki-Miyaura cross-coupling reactions, provides a direct route to complex pyridine-containing scaffolds. The protocols outlined herein offer a practical and scientifically grounded framework for leveraging this reagent in the discovery and development of next-generation fungicides and other crop protection agents.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Boscalid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Isofetamid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 7. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Bixafen [sitem.herts.ac.uk]
- 10. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid with Aryl Halides
Introduction: Navigating the Coupling of an Electron-Deficient Pyridylboronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the specific reaction conditions for the coupling of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid with various aryl halides. This particular pyridylboronic acid presents a unique set of challenges due to its electronic properties. The pyridine core, inherently electron-deficient, is further deactivated by the potent electron-withdrawing trifluoromethyl group at the 5-position. While the methoxy group at the 2-position is electron-donating, the overall electronic nature of the molecule necessitates careful optimization of the reaction conditions to achieve high yields and minimize side reactions, most notably protodeboronation.[2]
This document will delve into the critical parameters for a successful coupling, including the choice of catalyst, ligand, base, and solvent. We will provide a robust, generalized protocol as a starting point for your specific aryl halide, along with a detailed explanation of the rationale behind each procedural step. Furthermore, a comprehensive troubleshooting guide will address common issues encountered during this transformation.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. A simplified representation of the mechanism is illustrated below. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base to form a more nucleophilic boronate, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Guide to Success
The success of the coupling of this compound hinges on the judicious selection of the following parameters:
Catalyst and Ligand Selection
For electron-deficient heteroarylboronic acids, the choice of the palladium source and its associated ligand is critical. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, more challenging couplings often benefit from the use of bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination step and can stabilize the active Pd(0) species.
| Catalyst/Precatalyst | Ligand | Recommended for |
| Pd(dppf)Cl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A good starting point for many heteroaryl couplings. |
| Pd₂(dba)₃ | SPhos or XPhos | Highly effective for challenging, electron-deficient substrates.[3] |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic catalyst, may be sufficient for more reactive aryl halides.[4] |
Base Selection
The base plays a crucial role in activating the boronic acid for transmetalation. However, for an electron-deficient and potentially unstable boronic acid like the one , a strong base can promote protodeboronation, a detrimental side reaction where the boronic acid is converted back to the corresponding pyridine. Therefore, milder inorganic bases are generally preferred.
| Base | Strength | Comments |
| K₃PO₄ | Moderate | Often an excellent choice for sensitive substrates, promoting the desired reaction while minimizing protodeboronation.[3] |
| Na₂CO₃ | Moderate | A common and cost-effective choice, often used in aqueous solvent mixtures. |
| Cs₂CO₃ | Stronger | Can be very effective but may increase the risk of protodeboronation. |
| KF | Mild | Can be effective, particularly with boronate esters. |
Solvent System
Anhydrous aprotic solvents are typically employed to minimize protodeboronation. However, the addition of a small amount of water can sometimes be beneficial as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.
| Solvent | Properties |
| 1,4-Dioxane | A common and effective solvent for Suzuki couplings. |
| Tetrahydrofuran (THF) | Another widely used ethereal solvent. |
| Toluene | A non-polar option that can be effective, especially at higher temperatures. |
| DMF | A polar aprotic solvent, sometimes used but can be more difficult to remove.[4] |
Experimental Protocols
The following protocols are designed as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific aryl halide.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
This protocol is recommended for the coupling of this compound with aryl bromides or iodides.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed, optional, typically a 4:1 to 10:1 dioxane:water ratio)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl halide, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed solvent (and water, if used) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Coupling with Aryl Chlorides using a Buchwald Ligand
Aryl chlorides are generally less reactive than their bromide and iodide counterparts. Therefore, a more active catalyst system is often required.
Additional Materials:
-
Pd₂(dba)₃ (2 mol%)
-
SPhos or XPhos (4-5 mol%)
Modified Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
In a separate dry flask under an inert atmosphere, pre-mix the Pd₂(dba)₃ and the SPhos or XPhos ligand in a small amount of the reaction solvent.
-
Add the degassed solvent to the main reaction flask containing the boronic acid, aryl chloride, and base.
-
Transfer the pre-mixed catalyst solution to the main reaction flask via cannula or syringe.
-
Proceed with steps 5-10 from Protocol 1, potentially requiring higher temperatures (100-110 °C) and longer reaction times.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor solubility of base | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and proper inert atmosphere technique.- Consider a different solvent system or add a small amount of water to improve base solubility. |
| Significant Protodeboronation | - Base is too strong- Temperature is too high- Presence of excess water | - Switch to a milder base (e.g., K₃PO₄ or KF).- Reduce the reaction temperature.- Use anhydrous solvents.- Consider converting the boronic acid to its more stable pinacol ester. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure all reagents and solvents are thoroughly degassed. |
| Formation of Byproducts | - Side reactions of functional groups on starting materials | - If your aryl halide has base-sensitive functional groups, a milder base like KF may be necessary. |
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful transformation for the synthesis of complex biaryl and heteroaryl compounds. While the electron-deficient nature of this boronic acid presents challenges, particularly the risk of protodeboronation, these can be overcome with careful selection of the catalyst, ligand, base, and solvent. The protocols and guidelines presented in this application note provide a solid foundation for achieving successful and high-yielding coupling reactions. As with any chemical transformation, empirical optimization for each specific substrate is key to maximizing the efficiency and outcome of the reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Utility of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid in Modern Organic Synthesis
Abstract
This document provides an in-depth technical guide on the application of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid as a strategic building block in organic chemistry. Pyridine scaffolds featuring trifluoromethyl groups are prevalent in pharmaceuticals and agrochemicals, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide moves beyond a simple catalog of reactions, offering a detailed exploration of the causality behind experimental choices in key cross-coupling reactions. We present field-proven protocols for Suzuki-Miyaura and Chan-Lam couplings, provide mechanistic insights, and discuss the complementary role of related precursors in Buchwald-Hartwig aminations. The protocols are designed to be self-validating, supported by extensive references to authoritative literature, and visualized through structured diagrams and data tables for practical laboratory implementation.
Introduction: A Privileged Building Block
This compound is a highly functionalized heterocyclic compound that has emerged as a valuable reagent in medicinal chemistry and materials science.[1][3][4] Its utility is derived from the unique interplay of its three core components:
-
The Pyridine Core: A fundamental six-membered nitrogen-containing heterocycle, the pyridine ring is a ubiquitous structural motif in a vast number of marketed drug molecules.[3]
-
The Trifluoromethyl (-CF₃) Group: This electron-withdrawing group is a bioisostere for a methyl group but with profoundly different electronic properties. Its incorporation into drug candidates often leads to improved metabolic stability (by blocking oxidative metabolism), increased lipophilicity (enhancing membrane permeability), and stronger binding interactions with target proteins.[1][2]
-
The Boronic Acid [-B(OH)₂] Moiety: A versatile and stable functional group that serves as the cornerstone for transition metal-catalyzed cross-coupling reactions.[4][5] It is the key handle for installing the entire substituted pyridine ring onto a variety of molecular scaffolds.
The strategic placement of the methoxy group at the 2-position and the trifluoromethyl group at the 5-position creates a specific electronic and steric profile, making this reagent a bespoke building block for accessing novel chemical matter with desirable pharmacological properties.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl linkages.[5][6] This palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of reactants.[5][7]
Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the organohalide, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] The choice of base is critical; it must be strong enough to form the reactive boronate complex but not so harsh as to degrade the substrates or catalyst.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, and base may be required for challenging substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk tube or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), base (2.0 equiv.), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8]
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via syringe. The use of an aqueous solvent mixture often accelerates the transmetalation step.[8]
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Data Summary: Suzuki-Miyaura Reaction Parameters
| Component | Example Reagents | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice for many applications. Pd₂(dba)₃ or Pd(OAc)₂ are air-stable precursors that form the active Pd(0) species in situ and require an external ligand.[8][9] |
| Ligand | PPh₃, SPhos, XPhos | For challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), electron-rich, bulky phosphine ligands like SPhos can dramatically improve reaction rates and yields.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The choice of base can significantly impact the reaction. Cs₂CO₃ is often more effective for less reactive substrates. KF can be used for base-sensitive functional groups.[8][9] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solvent choice affects solubility and reaction temperature. Aprotic polar solvents like DMF can be effective, while toluene is common for higher temperature reactions.[8] |
Visualization: Suzuki-Miyaura Workflow
References
- 1. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid [myskinrecipes.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cas 1072946-55-4|| where to buy (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid [english.chemenu.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Methoxy-5-trifluoromethylpyridine-3-boronic Acid
Introduction: The Strategic Importance of Fluorinated Biarylpyridines in Modern Chemistry
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The introduction of a pyridine ring into a biaryl structure imparts unique physicochemical properties, including altered basicity, hydrogen bonding capabilities, and potential for metal coordination, making these compounds particularly valuable in medicinal chemistry. Furthermore, the incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
This guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid , a key building block for accessing these valuable fluorinated biarylpyridine structures. The primary focus will be on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a C-C bond between an organoboron compound (such as a boronic acid) and an organohalide. The reaction is catalyzed by a palladium complex and requires a base to proceed. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation : In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Methods
Reagents and Equipment
-
Boronic Acid: this compound
-
Aryl Halide: A suitable aryl or heteroaryl bromide or iodide (e.g., 4-bromoanisole, 3-bromopyridine)
-
Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable palladium precatalyst
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃
-
Solvent: Anhydrous 1,4-dioxane, toluene, or a mixture with water
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, etc.
-
Purification: Silica gel for column chromatography
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. Trifluoromethyl-substituted pyridylboronic acids can be susceptible to protodeboronation, so careful control of reaction conditions is crucial.[1]
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., 1,4-dioxane, or a 4:1 mixture of dioxane and water) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Quantitative Data: Representative Yields
The yields of Suzuki-Miyaura couplings with trifluoromethyl-substituted pyridylboronic acids can vary depending on the specific coupling partners and reaction conditions. However, literature reports on analogous systems suggest that good to excellent yields are achievable.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reported Yield Range (%) | Reference |
| Various Heteroaryl Halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | 51-98 | [1] |
This table provides a general expectation of yields based on similar trifluoromethyl-substituted pyridylboronic acids. Specific optimization for this compound is recommended.
Troubleshooting and Expert Insights
Challenge 1: Low or No Product Formation
-
Cause: Inactive catalyst.
-
Solution: Ensure the palladium catalyst is fresh and the reaction is conducted under strictly anaerobic conditions. Consider using a more robust palladium precatalyst.
-
Cause: Inefficient transmetalation.
-
Solution: The choice of base is critical. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Challenge 2: Protodeboronation of the Boronic Acid
-
Cause: Trifluoromethyl-substituted pyridylboronic acids can be susceptible to the cleavage of the C-B bond, especially in the presence of water and strong bases.[1]
-
Solution:
-
Use Anhydrous Conditions: Employ rigorously dried solvents and reagents.
-
Optimize the Base: Use a weaker base such as K₂CO₃ or consider base-free conditions if applicable.
-
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol ester derivative, which can slowly release the boronic acid under the reaction conditions.
-
Conclusion
This compound is a valuable reagent for the synthesis of complex biarylpyridine compounds, which are of significant interest in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the construction of these molecules. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important building block in organic synthesis.
References
Application Note: One-Pot C-H Borylation and Suzuki Coupling of Trifluoromethylpyridines
Abstract
This guide provides a comprehensive technical overview and a detailed protocol for the one-pot iridium-catalyzed C-H borylation and subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling of trifluoromethylpyridines. Trifluoromethylpyridine (TFMP) moieties are crucial building blocks in modern medicinal chemistry and agrochemicals, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This one-pot method offers a streamlined, atom-economical approach to synthesize complex, functionalized TFMP derivatives, bypassing the need for pre-functionalized starting materials and the isolation of often unstable pyridylboronic ester intermediates.[3][4][5] We will explore the mechanistic underpinnings, explain the rationale behind reagent and catalyst selection, and provide a robust, step-by-step protocol for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of a One-Pot Approach
The trifluoromethyl (CF3) group is a powerful bioisostere, and its incorporation into a pyridine scaffold often imparts unique and beneficial physicochemical properties to bioactive molecules.[1][2] Traditional methods for functionalizing TFMPs can be multi-step and require harsh conditions.[6][7] Direct C-H functionalization, specifically iridium-catalyzed borylation, has emerged as a transformative strategy for creating versatile boronic ester intermediates from simple C-H bonds.[8][9][10]
However, pyridylboronic esters, particularly those with the boron group ortho to the nitrogen, can be prone to rapid protodeborylation, making their isolation and subsequent use challenging.[9][10][11] A one-pot, or tandem, process that combines the C-H borylation with a subsequent Suzuki-Miyaura cross-coupling reaction in a single vessel elegantly circumvents this issue.[12][13] This approach not only improves efficiency by reducing purification steps and handling of sensitive intermediates but also expands the accessible chemical space for novel TFMP derivatives.
Chemical Principles and Mechanistic Rationale
The success of this one-pot sequence hinges on the orthogonal reactivity of two distinct catalytic cycles: an Iridium(III)/Ir(V) cycle for the C-H borylation and a Palladium(0)/Pd(II) cycle for the Suzuki-Miyaura coupling.
Step 1: Iridium-Catalyzed C-H Borylation
The borylation of an aromatic C-H bond is typically achieved using an iridium catalyst, such as [Ir(cod)OMe]2, in combination with a bidentate nitrogen-based ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy). The boron source is most commonly bis(pinacolato)diboron (B2pin2).
The Catalytic Cycle (Simplified):
-
Catalyst Activation: The iridium pre-catalyst reacts with B2pin2 to form the active Ir(III) tris(boryl) species.
-
C-H Activation: The electron-rich Ir(III) catalyst coordinates to the pyridine ring and performs an oxidative addition into a C-H bond, forming a transient Ir(V) intermediate.[8]
-
Reductive Elimination: The complex undergoes reductive elimination, forming the C-B bond of the pyridylboronic ester and regenerating the active Ir(III) catalyst.
Controlling Regioselectivity: For substituted pyridines, the regioselectivity of C-H borylation is primarily governed by sterics.[3] The bulky iridium catalyst will preferentially activate the most accessible C-H bond, typically distant from large substituents like a CF3 group. The inherent electronic deficiency of the pyridine ring can make it a challenging substrate, as the nitrogen lone pair can coordinate to and inhibit the iridium catalyst.[9][10][11] The use of appropriate ligands and reaction conditions is crucial to overcome this inhibition.[14][15]
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Once the pyridylboronic ester is formed in situ, a palladium catalyst, a suitable ligand, a base, and an aryl halide (Ar-X) are introduced to initiate the cross-coupling reaction.
The Catalytic Cycle (Simplified):
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The base activates the pyridylboronic ester, facilitating the transfer of the trifluoromethylpyridyl group from the boron atom to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The choice of palladium catalyst (e.g., Pd(PPh3)4), ligand, and base (e.g., Na2CO3, K3PO4) is critical for an efficient and clean coupling reaction.[4][5][16]
Workflow and System Diagram
The one-pot process follows a logical sequence within a single reaction vessel, minimizing handling and potential degradation of intermediates.
Caption: High-level workflow for the one-pot borylation/Suzuki coupling sequence.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot C-H borylation of 2-chloro-5-(trifluoromethyl)pyridine and its subsequent Suzuki coupling with 4-bromotoluene.
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be run under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Chloro-5-(trifluoromethyl)pyridine | >98% | Sigma-Aldrich | Substrate |
| 4-Bromotoluene | >99% | Sigma-Aldrich | Coupling Partner |
| Bis(pinacolato)diboron (B2pin2) | >98% | Oakwood Chemical | Boron Source |
| [Ir(cod)OMe]2 | - | Strem Chemicals | Borylation Catalyst |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | >98% | Sigma-Aldrich | Iridium Ligand |
| Tetrakis(triphenylphosphine)palladium(0) | >99% | Strem Chemicals | Suzuki Catalyst |
| Sodium Carbonate (Na2CO3) | Anhydrous, >99.5% | Fisher Scientific | Base |
| Methyl tert-butyl ether (MTBE) | Anhydrous | Acros Organics | Solvent[12] |
| Deionized Water | - | - | For base solution |
Equipment Setup
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Procedure
Step 1: Iridium-Catalyzed C-H Borylation
-
To an oven-dried Schlenk flask under an inert atmosphere, add [Ir(cod)OMe]2 (0.015 mmol, 1.5 mol%) and dtbpy (0.015 mmol, 1.5 mol%).
-
Add bis(pinacolato)diboron (B2pin2) (1.1 mmol, 1.1 equiv).
-
Add anhydrous MTBE (5 mL).
-
Finally, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv) via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC. The borylation is typically complete within 4-12 hours. The regioselectivity is sterically governed, favoring borylation at the C-4 or C-6 position, away from the CF3 and Cl groups.[3]
-
Once the starting material is consumed, cool the reaction mixture to room temperature. Do not open the flask to the air.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
To the same flask containing the crude pyridylboronic ester, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add 4-bromotoluene (1.0 mmol, 1.0 equiv).
-
Prepare a 2M aqueous solution of Na2CO3. Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add the degassed 2M Na2CO3 solution (2.0 mL, 4.0 mmol) to the reaction flask.
-
Re-seal the flask, and heat the mixture to 85 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or TLC until the intermediate boronic ester is consumed (typically 6-18 hours).
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final coupled product.
Data and Expected Results
The following table provides representative data for the one-pot functionalization of various trifluoromethylpyridines. Yields are indicative and may vary based on reaction scale and purity of reagents.
| Pyridine Substrate | Aryl Halide | Major Product Position | Typical Isolated Yield |
| 2-Chloro-5-(trifluoromethyl)pyridine | 4-Bromotoluene | 4- or 6-Aryl | 65-80% |
| 3-(Trifluoromethyl)pyridine | 1-Bromo-4-fluorobenzene | 5-Aryl | 70-85% |
| 4-(Trifluoromethyl)pyridine | 3-Bromoanisole | 2-Aryl | 55-70% |
| 2,3-Bis(trifluoromethyl)pyridine | Phenylboronic acid* | 5-Aryl | 75-82%[3] |
*Note: For the final entry, the table assumes a Suzuki coupling with an available boronic acid for illustrative purposes, based on the cited borylation regioselectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Borylation Conversion | - Inactive Iridium catalyst.- Insufficiently inert atmosphere (O2/moisture).- Pyridine nitrogen inhibiting the catalyst.[9][10] | - Use fresh, high-purity catalyst and ligand.- Ensure all glassware is oven-dried and the system is properly purged with inert gas.- Consider a different ligand or slightly higher reaction temperature. |
| Low Suzuki Coupling Yield | - Inactive Palladium catalyst.- Incomplete transmetalation.- Protodeborylation of the intermediate. | - Use fresh Pd catalyst; consider a more robust catalyst/ligand system (e.g., a Buchwald-Hartwig pre-catalyst).- Ensure the base is fresh and properly degassed. Try a stronger base like K3PO4 or Cs2CO3.- Minimize the time between the borylation and coupling steps. |
| Poor Regioselectivity | - Electronic effects competing with sterics.- High reaction temperature causing isomerization. | - Lower the borylation reaction temperature.- Screen different ligands, as they can subtly influence selectivity.[17][18] |
| Formation of Homocoupled Byproducts | - Inefficient crossover in the Suzuki step. | - Ensure a 1:1 stoichiometry of the boronic ester and aryl halide.- Lower the palladium catalyst loading. |
Conclusion
The one-pot C-H borylation and Suzuki-Miyaura coupling sequence is a powerful and efficient strategy for the synthesis of functionalized trifluoromethylpyridines. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can rapidly access a diverse range of complex molecules that are highly valuable in pharmaceutical and agrochemical discovery programs. This protocol provides a reliable starting point for developing bespoke synthetic routes to novel TFMP-containing compounds.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. chimia.ch [chimia.ch]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid
Welcome to the technical support guide for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific transformation, which is often hampered by the unique electronic properties of the boronic acid.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "challenging" substrate for Suzuki-Miyaura coupling?
A1: This substrate combines several features that can complicate the Suzuki-Miyaura reaction. The pyridine ring is a π-deficient heterocycle, and the presence of a strong electron-withdrawing trifluoromethyl (-CF3) group further decreases its electron density. This electronic deficiency makes the carbon-boron bond highly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to low yields of the desired product.[1][2][3] Additionally, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[3][4][5]
Q2: What is protodeboronation and why is it the primary issue with this boronic acid?
A2: Protodeboronation is a chemical process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, consuming the boronic acid and preventing it from participating in the cross-coupling.[6][7] For electron-deficient heteroaromatic boronic acids, this is often the most significant decomposition pathway.[2][3] The reaction is highly dependent on factors like pH, temperature, and the presence of water.[1][6] With substrates like this compound, the rate of protodeboronation can be competitive with or even faster than the desired transmetalation step in the catalytic cycle, resulting in significant byproduct formation and reduced yield.[2]
Q3: How can I stabilize the boronic acid to prevent this decomposition?
A3: The most effective strategy is to convert the boronic acid into a more stable derivative before the reaction. Common and highly effective alternatives include:
-
Pinacol Esters (Bpin): These are more robust than the corresponding boronic acids and are a common alternative for suppressing protodeboronation.[1][4]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable, often crystalline solids that are easy to handle.[7] They participate in the reaction via a "slow-release" mechanism, where the active boronic acid is generated in situ at a low concentration, favoring the cross-coupling reaction over decomposition.[1][8]
-
Potassium Trifluoroborates (R-BF3K): These salts also offer increased stability and can be very effective in suppressing protodeboronation.[1][9]
Q4: Which palladium catalyst and ligand system is best suited for this coupling?
A4: For challenging, electron-deficient heteroaryl substrates, the catalyst system must be highly active to ensure the rate of cross-coupling outpaces the rate of decomposition.[2] General recommendations include:
-
Ligands: Bulky, electron-rich monodentate biarylphosphine ligands are the standard for such transformations. Ligands developed by the Buchwald and Fu groups, such as SPhos, XPhos, and RuPhos , are proven to be effective.[4][8][10] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Palladium Precatalysts: Modern, well-defined palladium precatalysts (e.g., G2, G3, or G4 palladacycles like XPhos Pd G3 ) are highly recommended.[11][12] These sources generate the active LPd(0) species rapidly and efficiently, which is critical for minimizing the exposure of the unstable boronic acid to the reaction conditions before catalysis begins.[8]
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling with this compound.
Troubleshooting Workflow Diagram
Caption: A flowchart for diagnosing and solving common Suzuki reaction failures.
Problem/Solution Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield, Starting Materials Unchanged | 1. Inactive Catalyst: The active Pd(0) species is not forming, or the catalyst has decomposed.[11] 2. Slow Oxidative Addition: The aryl halide partner is not reactive enough under the conditions.[13] 3. Low Temperature: The reaction is too slow at the current temperature. | 1. Use a Modern Precatalyst: Switch to an air-stable precatalyst like XPhos Pd G3 to ensure efficient generation of the active catalyst.[11][12] 2. Screen Ligands/Halides: Use a more electron-rich and bulky ligand (e.g., RuPhos). If possible, switch from an aryl chloride to the more reactive aryl bromide or iodide.[4][13] 3. Increase Temperature: Incrementally increase the reaction temperature (e.g., from 80 °C to 100-110 °C), but monitor for increased decomposition.[14][15] |
| Protodeboronation is the Major Side Reaction | 1. Boronic Acid Instability: The C-B bond is cleaving due to the electron-deficient nature of the pyridine ring.[1][2] 2. Harsh Base: Strong bases (e.g., NaOH, CsOH) or highly aqueous conditions can accelerate protodeboronation.[7] 3. High Temperature/Long Reaction Time: Prolonged exposure to heat increases decomposition. | 1. Use a Boronic Ester: Convert the boronic acid to its pinacol (Bpin) or MIDA ester derivative. This is the most effective solution.[1][4][7] 2. Optimize Base: Use a weaker, non-nucleophilic base such as K₃PO₄ or K₂CO₃.[10] 3. Use Anhydrous Conditions: Employ rigorously dried solvents to minimize water-mediated decomposition.[8] |
| Formation of Homocoupled Boronic Acid Product | 1. Oxygen in the Reaction: The presence of O₂ can lead to oxidative homocoupling of the boronic acid.[7][11] 2. Inefficient Pd(II) Reduction: Some Pd(II) precatalysts can consume the boronic acid during the initial reduction to Pd(0).[7] | 1. Degas Rigorously: Ensure all solvents (including any water used in the base solution) are thoroughly degassed using inert gas sparging or freeze-pump-thaw cycles.[10][12] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon at all times.[16] |
| Reaction Stalls at Partial Conversion | 1. Catalyst Deactivation: The pyridine nitrogen may be inhibiting the palladium catalyst over time.[3][4] 2. Incomplete Dissolution: One of the reagents (often the inorganic base) may not be sufficiently soluble or mixed. | 1. Increase Catalyst Loading: Try increasing the catalyst loading from 1-2 mol% to 3-5 mol%. 2. Improve Mixing: Ensure vigorous stirring, especially in biphasic solvent systems (e.g., dioxane/water), to maximize interfacial contact.[12] 3. Screen Solvents: Test different solvent systems (e.g., Toluene/H₂O, 2-MeTHF/H₂O) that may improve solubility and catalyst stability.[17] |
Optimized Protocol: Suzuki-Miyaura Coupling Using a MIDA Boronate Derivative
This protocol is designed as a robust starting point for the coupling of 2-Methoxy-5-trifluoromethylpyridine-3-MIDA boronate with a generic aryl bromide. The use of the MIDA boronate is a key recommendation to mitigate protodeboronation.[1][7]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the optimized Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology
Materials:
-
Aryl Bromide (1.0 equiv.)
-
2-Methoxy-5-trifluoromethylpyridine-3-MIDA boronate (1.2 equiv.)
-
Potassium Phosphate (K₃PO₄, anhydrous powder, 3.0 equiv.)
-
XPhos Pd G3 (0.02 equiv., 2 mol%)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Oven-dried glassware and magnetic stir bar
Procedure:
-
Reagent Addition: In a nitrogen-filled glovebox, or on the benchtop quickly, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), 2-Methoxy-5-trifluoromethylpyridine-3-MIDA boronate (0.6 mmol, 1.2 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), and XPhos Pd G3 (0.01 mmol, 2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.[11]
-
Expertise Note: Adding all solids together before the solvent minimizes exposure to air and moisture. The use of a modern precatalyst like XPhos Pd G3 ensures reliable activation.[16]
-
-
Inert Atmosphere: Seal the vial with a septum-containing screw cap. Remove the vial from the glovebox (if used) and connect it to a Schlenk line. Evacuate the vial and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[10][16]
-
Solvent Addition: Prepare a 10:1 mixture of anhydrous 1,4-dioxane and water that has been thoroughly degassed by sparging with argon for at least 30 minutes. Using a syringe, add the solvent mixture to the reaction vial to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.[11]
-
Expertise Note: While anhydrous conditions are generally favored to prevent protodeboronation, a small amount of water is often required to solubilize the inorganic base (K₃PO₄) and facilitate the catalytic cycle.[18]
-
-
Reaction: Place the sealed vial into a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously to ensure proper mixing of the biphasic system.[12][14]
-
Expertise Note: Vigorous stirring is essential to maximize the surface area between the organic and aqueous phases, where the transmetalation is believed to occur.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by LC-MS or TLC until the limiting reagent (aryl bromide) is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.[11]
-
Expertise Note: This washing procedure removes the inorganic base and other water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Purifying 2-Methoxy-5-trifluoromethylpyridine-3-boronic Acid Reaction Products
Welcome to the technical support guide for the purification of reaction products derived from 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in organic synthesis, particularly in cross-coupling reactions. The unique electronic properties of this reagent—namely the electron-withdrawing trifluoromethyl group and the coordinating pyridine nitrogen—present specific challenges and opportunities in reaction workup and product purification.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve high purity for your target compounds, ensuring the integrity of your downstream applications.
Understanding the Chemistry: Common Impurities and Their Origins
Successful purification begins with understanding the potential impurities. In a typical Suzuki-Miyaura cross-coupling reaction, the primary impurities arise from side reactions of the boronic acid itself or incomplete conversion.
| Impurity | Origin | Key Characteristics & Purification Challenges |
| Unreacted Boronic Acid | Incomplete reaction; use of excess reagent. | Acidic (pKa ~9). Can co-elute with polar products on silica gel.[1] |
| Homocoupling Product | Oxidative coupling of two boronic acid molecules. Exacerbated by oxygen or inefficient Pd(0) generation.[2][3][4] | Often has similar polarity to the desired product, making chromatographic separation difficult. |
| Protodeboronation Product | Cleavage of the C-B bond by a proton source (e.g., water), replacing the boronic acid group with hydrogen.[2][5] | Can be difficult to separate from the desired product if polarities are similar. |
| Boroxine | Cyclic trimeric anhydride formed by dehydration of the boronic acid.[6] | Can be in equilibrium with the boronic acid, complicating analysis. Often less polar than the monomeric acid.[6] |
| Residual Palladium Catalyst | Incomplete removal during workup. | Can be finely dispersed (Pd black) or complexed. Often requires specialized scavengers. |
| Phosphine Ligand Byproducts | Oxidation of phosphine ligands (e.g., PPh₃ to Ph₃P=O). | Can be highly polar and streak on silica gel chromatography. |
Troubleshooting Guide: Common Purification Issues
This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.
Question 1: My crude NMR shows a significant amount of unreacted this compound. How can I effectively remove it?
Answer: This is a very common issue, especially when the boronic acid is used in excess. The most effective removal strategy leverages the acidic nature of the boronic acid group.
-
Causality: Boronic acids act as Lewis acids and have a pKa of around 9.[1] By washing your crude product in an organic solvent (like ethyl acetate or dichloromethane) with a basic aqueous solution (e.g., 1 M NaOH or saturated Na₂CO₃), you deprotonate the boronic acid to form a water-soluble boronate salt.[7][8] This salt will partition into the aqueous layer, leaving your typically more neutral coupled product in the organic phase.[7]
-
Recommended Action:
-
Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer 2-3 times with a 1 M aqueous solution of NaOH or Na₂CO₃.
-
Separate the layers. If desired, the starting boronic acid can be recovered by acidifying the combined aqueous layers and extracting with an organic solvent.[7]
-
Wash the organic layer with water and then brine to remove residual base and salts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Assess purity by TLC or LC-MS to determine if further purification (e.g., column chromatography) is needed.
-
Question 2: I am observing a byproduct with a mass corresponding to the homocoupling of my pyridineboronic acid. How can I remove it?
Answer: Homocoupling is a persistent challenge in Suzuki reactions, particularly with electron-deficient heteroaryl boronic acids.[2][3] Removal can be difficult as the homocoupled dimer may have a polarity very similar to your desired product.
-
Causality: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), or by inefficient reduction of a Pd(II) precatalyst.[2][4]
-
Recommended Action:
-
Prevention is Key: The best strategy is to minimize its formation in the first place. Ensure your reaction is rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes) and maintained under a strict inert atmosphere.[2][3]
-
Chromatography Optimization: If the byproduct has already formed, careful optimization of column chromatography is necessary.
-
Solvent Screening: Use TLC to screen various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). A less polar solvent system that gives a low Rf value (0.2-0.3) often provides the best separation.
-
Gradient Elution: Employ a shallow gradient during flash chromatography to improve resolution between the product and the homocoupled impurity.[9]
-
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent method to exclude the impurity.[10] Experiment with a range of solvents to find one where your product has high solubility when hot and low solubility when cold, while the impurity remains in solution.[10][11] Common solvent systems for biaryl compounds include ethanol or mixtures like ethyl acetate/hexanes.[8]
-
Question 3: My product appears to be degrading or streaking badly on a silica gel column. What is causing this and what are the alternatives?
Answer: The pyridine nitrogen in your compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor chromatographic performance (streaking) or even degradation.
-
Causality: The basic lone pair of electrons on the pyridine nitrogen binds to acidic sites on the silica. This can be particularly problematic for polar pyridine derivatives.
-
Recommended Action:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the column solvent containing a small amount of a basic modifier like triethylamine (~0.5-1%). This will cap the acidic sites and improve peak shape. An alternative for very basic compounds is to use a different stationary phase like alumina.[9]
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography can be an excellent alternative.[12] The elution order is inverted, with the most polar compounds (like unreacted boronic acid) eluting first.
-
Use Boronate Esters: For future reactions, consider using the pinacol ester or MIDA boronate ester of the parent boronic acid.[5] These are more stable, less polar, and often exhibit better chromatographic behavior. MIDA boronates are particularly useful as they are air-stable solids that slowly release the boronic acid under reaction conditions, which can also help suppress side reactions like protodeboronation.[13]
-
Frequently Asked Questions (FAQs)
Q: What is the best general strategy for purifying products from this boronic acid?
A: A multi-step approach is often most effective.
-
Initial Workup: Start with a basic aqueous wash (as described in Troubleshooting Q1) to remove the bulk of any unreacted boronic acid.
-
Chromatography: Follow with silica gel flash chromatography to separate the desired product from other organic impurities like the homocoupling byproduct.[14][15]
-
Final Polish: If the product is a solid and requires very high purity, a final recrystallization is recommended to remove trace impurities and obtain a crystalline final product.[16]
Q: How can I prevent the this compound from decomposing during my reaction?
A: This boronic acid is susceptible to protodeboronation, especially in the presence of water.[2][5]
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Use flame-dried glassware and maintain a robust inert atmosphere.[2]
-
Use a More Stable Surrogate: As mentioned, using the corresponding pinacol or MIDA boronate ester can significantly improve stability and handling.[5][13] These are less prone to premature hydrolysis.[17]
Q: What analytical techniques are best for assessing the purity of my final product?
A: A combination of techniques is recommended for comprehensive analysis.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation and identifying organic impurities.[18] ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and detecting minor impurities that may not be visible by NMR.[18][19]
-
Mass Spectrometry (LC-MS, GC-MS): This provides molecular weight confirmation of the desired product and can help identify the structures of unknown byproducts.[18][]
Experimental Protocols
Protocol 1: General Purification Workflow
This diagram outlines a decision-making process for purifying a typical Suzuki-Miyaura coupling reaction product.
Caption: A logical workflow to diagnose impurities and select the appropriate purification technique.
Protocol 2: Step-by-Step Recrystallization
This protocol provides a general method for purifying a solid product.[10][11]
-
Solvent Selection: In a small test tube, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature or upon cooling in an ice bath. Mixed solvent systems (e.g., ethyl acetate/hexanes) are also highly effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for forming pure, well-defined crystals.[11]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Common side reactions in couplings with 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid
Welcome to the technical support guide for 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this valuable synthetic building block in cross-coupling reactions. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you overcome common challenges and optimize your synthetic outcomes.
Introduction: The Utility and Challenges of a Privileged Scaffold
This compound is a highly functionalized heteroaromatic building block. The pyridine core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern—an electron-donating methoxy group and a lipophilic, electron-withdrawing trifluoromethyl group—offers chemists a powerful tool to modulate the physicochemical properties of target molecules.[1][2]
However, like many heteroaryl boronic acids, its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is not without challenges.[3] The interplay between the Lewis basic pyridine nitrogen, the sensitive boronic acid moiety, and the electronic nature of the substituents can lead to several competing side reactions. This guide provides a systematic approach to identifying, understanding, and mitigating these issues.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound.
Q1: My Suzuki-Miyaura reaction is giving low yields or failing completely. What are the most likely causes?
Low conversion is a common issue that can stem from several factors. The primary culprits are often competing decomposition pathways of the boronic acid itself, catalyst deactivation, or suboptimal reaction conditions.[4] The two most significant decomposition pathways are protodeboronation and homocoupling. Additionally, the Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, potentially hindering catalytic activity.[3] A systematic evaluation of your base, solvent, and catalyst system is the first step in troubleshooting.
Q2: I've isolated a significant amount of 2-methoxy-5-trifluoromethylpyridine as a byproduct. What is this and how can I prevent it?
This byproduct is the result of protodeboronation , the most common side reaction for heteroaryl boronic acids.[4][5] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile. This reaction is highly dependent on pH and is often accelerated by strong bases and the presence of water, which acts as the proton source.[4][6][7] While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the electronic properties of this specific substrate can still render it susceptible under non-optimized conditions.[6]
Q3: My mass spectrometry analysis shows a byproduct with double the mass of my expected product's pyridine fragment. What is happening?
You are likely observing the formation of a symmetrical bipyridine, the result of boronic acid homocoupling . This side reaction involves the coupling of two molecules of the this compound to form a dimer. Homocoupling can be promoted by two primary mechanisms: an oxidative pathway involving dissolved oxygen in the reaction mixture or a pathway mediated by Pd(II) species.[8][9] This issue is particularly prevalent with electron-deficient boronic acids.[10][11]
Q4: Do the methoxy (-OMe) and trifluoromethyl (-CF3) groups introduce unique problems?
Yes, their electronic influence is critical. The potent electron-withdrawing trifluoromethyl group makes the pyridine ring electron-deficient, which can slow the rate of transmetalation in the Suzuki-Miyaura cycle.[3] While this electron deficiency can make the boronic acid more prone to certain types of homocoupling, it generally helps stabilize the C-B bond against protodeboronation compared to electron-rich systems. The ortho-methoxy group, while electron-donating, is generally stable. However, under exceptionally harsh basic or thermal conditions, the potential for nucleophilic aromatic substitution (SNAr) of the methoxy group, though unlikely, should not be entirely dismissed.
Troubleshooting Guide: Common Problems and Solutions
This table provides a systematic guide to diagnosing and solving common issues.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Formation | 1. Catalyst Inactivity: The active Pd(0) species is not forming or is being deactivated.[4] 2. Protodeboronation: The boronic acid is decomposing before it can couple.[4] 3. Poor Solubility: Reagents, particularly the base, are not sufficiently soluble.[12][13] | 1. Catalyst: Use a fresh, high-quality precatalyst (e.g., a Buchwald G3 or G4 palladacycle). Ensure all solvents are rigorously degassed to prevent catalyst oxidation.[4] 2. Mitigate Protodeboronation: Implement the solutions listed below. Consider using a more stable surrogate like an N-methyliminodiacetic acid (MIDA) boronate.[14][15] 3. Solubility: For inorganic bases like K₃PO₄, adding a small amount of water (e.g., 10:1 dioxane:water) can improve solubility and reaction rate. However, be mindful of the increased risk of protodeboronation.[13] |
| Significant Protodeboronation Byproduct | 1. Proton Source: Water in the solvent or base is facilitating the side reaction.[4] 2. Strong Base: Strong bases (e.g., NaOH, KOH) in aqueous media accelerate protodeboronation.[7] 3. High Temperature / Long Reaction Time: Prolonged exposure to harsh conditions increases decomposition.[16] | 1. Anhydrous Conditions: Use rigorously dried, degassed anhydrous solvents (e.g., toluene, dioxane, THF). Dry inorganic bases in an oven before use.[4] 2. Milder Base: Switch to a weaker, non-hydroxic base such as KF, K₂CO₃, or Cs₂CO₃.[4] 3. Optimize Conditions: Monitor the reaction closely and stop it upon completion. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). |
| Formation of Homocoupled Dimer | 1. Oxygen Contamination: Dissolved O₂ facilitates oxidative homocoupling.[4][8] 2. Pd(II)-Mediated Pathway: Insufficient reduction of the Pd(II) precatalyst can lead to a stoichiometric homocoupling reaction.[8][9] | 1. Rigorous Degassing: Degas all solvents and the reaction headspace thoroughly. Use multiple freeze-pump-thaw cycles for best results or sparge with argon for at least 30 minutes.[4][8] 2. Use Active Pd(0): Employ a catalyst system that rapidly generates the active Pd(0) species. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst can help. |
| Reaction Stalls or is Sluggish | 1. Catalyst Deactivation: The pyridine nitrogen may be coordinating to the Pd center, inhibiting the catalytic cycle.[3] 2. Inefficient Transmetalation: The base may not be optimal for generating the active boronate species. | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can accelerate the reductive elimination step and sterically disfavor catalyst inhibition by the pyridine nitrogen.[10][11] 2. Base Optimization: The choice of base is critical. K₃PO₄ is often effective as it is basic enough to promote transmetalation without being overly aggressive. |
Mechanistic Insights & Visualizations
Understanding the desired catalytic cycle in relation to the primary off-cycle side reactions is key to effective troubleshooting.
References
- 1. Applications of and alternatives to π-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Deboronation of Pyridine Boronic Acids in Suzuki Coupling
Welcome to the technical support center for navigating the challenges associated with the deboronation of pyridine boronic acids during Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter this common yet often frustrating side reaction. Here, we delve into the underlying mechanisms, provide detailed troubleshooting strategies, and answer frequently asked questions to empower you to optimize your synthetic routes and achieve higher yields of your desired biaryl products.
Introduction: The "2-Pyridyl Problem" and Beyond
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl and hetero-biaryl compounds crucial for pharmaceutical development.[1][2] However, the use of heteroaromatic boronic acids, especially pyridine-containing ones, often presents a significant challenge: protodeboronation.[3][4] This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of a simple pyridine byproduct instead of the intended coupled product.[3]
Pyridine boronic acids, particularly 2-pyridylboronic acid, are notoriously unstable under typical Suzuki coupling conditions.[5][6] This instability arises from the electronic properties of the pyridine ring and the proximity of the basic nitrogen atom, which can influence the reaction mechanism and promote deboronation.[1][7] This guide will equip you with the knowledge and practical strategies to mitigate this issue.
Troubleshooting Guide: From Low Yields to Optimized Conditions
This section is structured in a question-and-answer format to directly address the common problems encountered in the lab.
Issue 1: My reaction yields are consistently low, and I observe a significant amount of the deboronated pyridine byproduct.
This is the most direct indication of a competing protodeboronation pathway. Several factors can contribute to this, including the choice of base, solvent, temperature, and even the catalyst system itself.
Underlying Causes and Mechanistic Insights:
Protodeboronation can proceed through various mechanisms, which are highly dependent on the reaction pH.[3][7]
-
Base-Catalyzed Protodeboronation: The base, essential for activating the boronic acid for transmetalation, can also promote the formation of a boronate species that is susceptible to protonolysis by a proton source in the reaction mixture (e.g., water).[3][8][9] For pyridine boronic acids, the situation is more complex. At neutral pH, 2-pyridine boronic acid can exist as a zwitterion, which is highly prone to rapid protodeboronation through a unimolecular fragmentation.[3][7] Shifting the pH away from neutral, either by adding acid or a strong base, can actually decrease the rate of deboronation by moving the equilibrium away from this reactive zwitterionic form.[3]
-
Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium(II) complexes, particularly those with bulky phosphine ligands, can accelerate protodeboronation.[10] This suggests that the catalyst itself can play a dual role, facilitating both the desired coupling and the undesired side reaction.
Troubleshooting Workflow:
Step-by-Step Experimental Protocol to Mitigate Deboronation:
-
Re-evaluate Your Base:
-
Action: Switch from strong, aqueous bases like NaOH or K2CO3 to milder, non-aqueous or anhydrous bases such as potassium phosphate (K3PO4), cesium carbonate (Cs2CO3), or potassium fluoride (KF).[11][12]
-
Rationale: Milder bases can still facilitate the transmetalation step of the Suzuki coupling while minimizing the concentration of hydroxide ions that can promote protodeboronation.[9][13] For base-sensitive substrates, using KF can be particularly effective.[12]
-
-
Optimize Solvent and Temperature:
-
Action: If using aqueous solvent mixtures, try reducing the amount of water or switching to anhydrous solvents like dioxane, THF, or toluene.[14] Concurrently, lower the reaction temperature.
-
Rationale: Water is the proton source for protodeboronation.[7] Minimizing its presence can significantly slow down this side reaction. Lowering the temperature will decrease the rate of both the desired reaction and the deboronation, but it often has a more pronounced effect on the latter.[15]
-
-
Re-evaluate Your Catalyst and Ligand:
-
Action: If using a palladium catalyst with a bulky phosphine ligand, consider switching to a less sterically demanding ligand or a different catalyst system altogether. Highly active catalyst systems that promote rapid catalytic turnover can also be beneficial.[3][16]
-
Rationale: A faster rate of the desired Suzuki coupling can outcompete the slower protodeboronation pathway.[3] Since some bulky ligands can promote deboronation, a change in the ligand environment around the palladium center can alter the selectivity.[10]
-
Issue 2: My results are inconsistent, with varying levels of deboronation from batch to batch.
Inconsistent results often point to subtle variations in reaction setup and reagent quality.
Potential Causes:
-
Atmosphere: Incomplete degassing of the reaction mixture can leave residual oxygen, which can affect the catalyst activity and potentially lead to side reactions.[4]
-
Reagent Purity: The purity of the pyridine boronic acid, aryl halide, and solvent can all impact the reaction outcome.
-
Mixing: Inefficient mixing in biphasic systems can lead to localized pH changes, which can affect the rate of protodeboronation.[11]
Recommendations for Reproducibility:
-
Rigorous Degassing: Ensure thorough degassing of your reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Reagent Quality Control: Use freshly purchased or purified reagents. Pyridine boronic acids can degrade upon storage.[17]
-
Consistent Stirring: Ensure vigorous and consistent stirring throughout the reaction, especially in multiphasic systems.[11]
Frequently Asked Questions (FAQs)
Q1: Are all pyridine boronic acids equally unstable?
No, the stability of pyridine boronic acids varies significantly with the position of the boronic acid group.
-
2-Pyridinylboronic acids are generally the most unstable due to the proximity of the nitrogen atom, which can lead to rapid protodeboronation.[1]
-
3- and 4-Pyridinylboronic acids are generally more stable and less prone to deboronation.[15][18]
Q2: Can I use a boronic ester instead of a boronic acid to prevent deboronation?
Yes, using a more stable derivative of the boronic acid is a highly effective strategy.
-
Pinacol Esters: These are commonly used to protect the boronic acid functionality and improve stability.[4][19]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are air-stable, crystalline solids that undergo slow release of the boronic acid under the reaction conditions.[3][20][21] This "slow-release" strategy maintains a low concentration of the unstable boronic acid in the reaction mixture, thereby minimizing deboronation.[20][22]
-
Organotrifluoroborates: Potassium organotrifluoroborates are another class of stable boronic acid surrogates that can be used to suppress protodeboronation.[11][23]
Q3: What is the "slow-release" strategy and how does it work?
The slow-release strategy involves using a stable precursor, such as a MIDA boronate, that slowly hydrolyzes in situ to generate the active boronic acid.[20][22] This ensures that the concentration of the unstable boronic acid remains low throughout the reaction, which minimizes side reactions like protodeboronation while still allowing for the desired cross-coupling to occur.[3][22]
Q4: Are there any "base-free" Suzuki coupling conditions that can be used for sensitive pyridine boronic acids?
While the vast majority of Suzuki couplings require a base, some specialized methods have been developed for base-sensitive substrates. These often involve using alternative coupling partners like aryldiazonium salts or employing catalyst systems that can operate under neutral or even acidic conditions.[24] However, these methods may have a more limited substrate scope.
Data Summary and Experimental Protocols
Table 1: Effect of Boron Reagent on Suzuki Coupling Yield with a Challenging Substrate
| Boron Reagent Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Pyridylboronic Acid | Aryl Chloride | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 14-68 | [21] |
| 2-Pyridyl MIDA Boronate | Aryl Chloride | Pd₂(dba)₃/XPhos | K₂CO₃ | DMF/IPA | 100 | High | [20] |
Note: This table illustrates the significant improvement in yield when a stable MIDA boronate is used in a slow-release strategy compared to the unstable free boronic acid.
Protocol: General Procedure for Suzuki-Miyaura Coupling Using a MIDA Boronate (Slow-Release Strategy)
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), the pyridine MIDA boronate (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Addition of Base and Solvent: Under a positive flow of inert gas, add the base (e.g., K₃PO₄, 3.0 equiv.) and the degassed solvent system (e.g., a mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
The deboronation of pyridine boronic acids is a significant challenge in Suzuki-Miyaura cross-coupling, but it is a surmountable one. By understanding the underlying mechanisms and systematically troubleshooting your reaction conditions, you can significantly improve the yield and purity of your desired products. The strategies outlined in this guide, from the careful selection of base and solvent to the use of stable boronic acid surrogates in a slow-release approach, provide a robust toolkit for any chemist working with these valuable but sensitive building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 23. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Palladium Catalyst Removal from Pyridine-Containing Reaction Mixtures
Introduction: The Challenge of Pyridine in Palladium Removal
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools in modern pharmaceutical and fine chemical synthesis.[1][2][3] However, the removal of residual palladium from active pharmaceutical ingredients (APIs) is a critical and often challenging step. Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities, with palladium typically limited to low parts-per-million (ppm) levels in the final drug product.[4][5][6][7]
The presence of pyridine or other nitrogen-containing heterocycles in the reaction mixture introduces a significant complication. The nitrogen atom in the pyridine ring acts as a potent ligand, coordinating strongly with palladium species.[8][9][10] This coordination can keep the palladium catalyst solubilized in the reaction medium, forming stable complexes that are resistant to removal by conventional methods like filtration or simple adsorption.[8][11] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the specific challenges associated with palladium removal in the presence of pyridine compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in APIs?
A1: The ICH Q3D Guideline for Elemental Impurities classifies palladium as a Class 2B element.[4][7][12] For oral drug products with a daily dose of 10 grams or less, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which translates to a concentration limit of 10 ppm.[6] It is imperative to consult the latest ICH Q3D guidelines as limits can vary based on the route of administration (oral, parenteral, inhalation) and the maximum daily dose of the drug product.[4][7][12]
Q2: My standard palladium scavenger, like activated carbon, is performing poorly. Why is this happening?
A2: While activated carbon can be effective, its performance can be diminished in the presence of strong ligands like pyridine.[1] There are two primary reasons for this:
-
Competitive Binding: Pyridine in the reaction mixture competes with the surface of the activated carbon to bind to the palladium. The strong Pd-pyridine interaction can prevent the palladium from adsorbing onto the carbon.
-
Non-selective Adsorption: Activated carbon is a broad-spectrum adsorbent and can also bind your product, leading to significant yield loss.[1] This is particularly problematic if your product has a high molecular weight or contains functional groups that adsorb to carbon.
Q3: Can I simply crystallize my product to leave the palladium impurities behind in the mother liquor?
A3: Crystallization can be an effective purification step, but it is often insufficient on its own for complete palladium removal, especially when pyridine is involved.[1][8] The stable palladium-pyridine complexes may co-crystallize with your product or remain trapped within the crystal lattice. In some cases, crystallization can even concentrate the metal impurity within the solid material.[13] Often, a dedicated scavenging step is required before the final crystallization to achieve the mandated low-ppm levels.
Section 2: Troubleshooting Guide: Common Problems & Solutions
Problem: High Residual Palladium Levels After Scavenging
This is the most common issue encountered when pyridine compounds are present. The root cause is almost always the strong coordination between palladium and the nitrogen heterocycle.
-
Primary Cause: Pyridine Competition The lone pair of electrons on the pyridine nitrogen forms a stable coordinate bond with the palladium center. This soluble complex competes directly with the functional groups on solid-supported scavengers (e.g., thiols, amines), reducing their efficiency.[8][9]
-
Solution 1: Select a High-Affinity Scavenger Standard adsorbents may not be sufficient. You need a scavenger with a functional group that can displace the pyridine ligand or has a stronger affinity for palladium. Thiol-based scavengers are often the first choice due to the strong affinity of sulfur for palladium.[14][15][16][17]
Table 1: Comparison of Common Palladium Scavengers
Scavenger Type Functional Group Typical Support Affinity for Pd Performance with Pyridines Key Considerations Thiol-Based -SH (Thiol) Silica, Polymer Very High Excellent . Often the most effective choice.[14][18] Can sometimes bind product. Optimization is key. Thiourea-Based -NH(C=S)NH2 Silica High Very Good . Versatile for various Pd forms.[14] Works well in many organic solvents. Amine-Based -NH2, -NR2, -Polyamine Silica, Polymer Moderate to High Good . Effective for certain Pd species.[16][19][20] Can also act as a base, potentially affecting product stability. TMT-Based Trimercaptotriazine Silica, Polymer Very High Excellent . Strong chelator for palladium.[21] Macroporous polymer versions (MP-TMT) show high efficiency.[21] | Activated Carbon | Carbon Surface | N/A | Moderate | Variable . Often less effective and non-selective.[1][22][23] | Risk of product loss; may require larger quantities.[1] |
-
Solution 2: Optimize Scavenging Conditions Simply adding a scavenger is not enough. The process must be optimized.
-
Temperature: Increasing the temperature (e.g., 40-60 °C) can increase the rate of scavenging and help break weaker Pd-pyridine interactions.
-
Time: Scavenging is not instantaneous. Allow sufficient time (e.g., 2-18 hours) for the scavenger to work. Monitor palladium levels over time to determine the optimal duration.[8][17]
-
Solvent: The choice of solvent can impact both product solubility and scavenger efficiency. Solvents like THF, Toluene, or DCM are commonly used.[8]
-
Equivalents: Using an insufficient amount of scavenger will lead to incomplete removal. Start with a higher loading (e.g., 5-10 wt% or 4-5 equivalents relative to Pd) and optimize downwards.[8]
-
Problem: Significant Product Loss During Palladium Removal
After successfully removing palladium, you find your product yield has dropped considerably.
-
Primary Cause: Product Adsorption onto Scavenger This is a common issue with high-surface-area materials, particularly activated carbon and sometimes functionalized silica gels.[1] Your API may have functional groups that interact with the scavenger support or its functional groups.
-
Solution: Perform a Scavenger Screening Study Before committing your entire batch, perform a small-scale parallel screening experiment to identify a scavenger that is both effective for palladium removal and selective for your product. This is the most crucial step for developing a robust and efficient process.
Section 3: Experimental Protocols
Protocol 1: Small-Scale Parallel Scavenger Screening
This protocol provides a framework for efficiently testing multiple scavengers to find the optimal balance between palladium removal and product recovery.
Objective: To identify the most effective scavenger for reducing residual palladium to <10 ppm while maximizing product yield.
Materials:
-
Crude reaction mixture containing the pyridine compound and residual palladium.
-
A selection of scavengers to test (e.g., SiliaMetS® Thiol, MP-TMT, a polyamine resin, and activated carbon).
-
Suitable solvent (e.g., THF, Toluene).
-
Small vials or reaction tubes.
-
Stir plate and stir bars.
-
Analytical method for palladium quantification (e.g., ICP-MS).
-
Analytical method for product quantification (e.g., HPLC, UPLC).
Procedure:
-
Establish a Baseline: Take a sample of your crude reaction mixture before any treatment. Dilute to a known concentration and analyze for initial palladium content (ppm) and product concentration (mg/mL). This is your "Time 0" sample.
-
Preparation: In separate, labeled vials, place a known amount of your crude product solution (e.g., 5 mL).
-
Scavenger Addition: To each vial, add a pre-determined amount of a different scavenger. A good starting point is 50 wt% relative to the estimated mass of your product in the solution.[18]
-
Agitation & Heating: Add a small stir bar to each vial. Place the vials on a stir plate, and if desired, heat to a consistent temperature (e.g., 45 °C).
-
Sampling: Stir the mixtures. At set time points (e.g., 2h, 6h, 18h), carefully withdraw a small aliquot of the supernatant from each vial.
-
Filtration: Filter each aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger.
-
Analysis: Analyze each filtered sample for residual palladium content (ICP-MS) and product concentration (HPLC/UPLC).
-
Data Evaluation: Create a table to compare the results. Calculate the percentage of palladium removed and the percentage of product recovered for each scavenger at each time point. The ideal scavenger will show >99% palladium removal with >95% product recovery.
Section 4: Visualizing the Process
Diagram 1: Competitive Binding at the Palladium Center
This diagram illustrates the core challenge: the competition between the pyridine ligand and a thiol-based scavenger for the palladium catalyst.
Caption: Pyridine competes with thiol scavengers for binding to palladium.
Diagram 2: Decision Workflow for Palladium Removal
This workflow provides a logical pathway for selecting and optimizing a palladium removal strategy in the presence of pyridine.
Caption: Decision workflow for selecting a palladium scavenging method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. database.ich.org [database.ich.org]
- 5. alfachemic.com [alfachemic.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. database.ich.org [database.ich.org]
- 13. biotage.com [biotage.com]
- 14. silicycle.com [silicycle.com]
- 15. sorbtech.com [sorbtech.com]
- 16. silicycle.com [silicycle.com]
- 17. biotage.com [biotage.com]
- 18. silicycle.com [silicycle.com]
- 19. Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sopachem.com [sopachem.com]
- 22. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 23. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Steric Hindrance in Suzuki Reactions of Substituted Pyridines
<
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered substituted pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet often temperamental transformation. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome synthetic hurdles and accelerate your research.
Introduction: The "Pyridine Problem" and Steric Challenges
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forming C-C bonds.[1] However, the introduction of heteroaromatic systems, particularly pyridines, presents unique challenges.[2][3] The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to deactivation.[4] This "pyridine problem" is significantly exacerbated when bulky substituents are present, especially at the positions ortho to the coupling site (e.g., 2- or 6-positions).[5]
Steric hindrance can impede multiple steps of the catalytic cycle, from the initial oxidative addition to the final reductive elimination, leading to low yields, sluggish reactions, and undesired side products.[4][6] This guide provides a structured approach to diagnosing and solving these issues.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental failures in a question-and-answer format, providing probable causes rooted in the impact of steric hindrance and actionable, step-by-step solutions.
Q1: My reaction shows little to no conversion, even after extended reaction times. What are the likely causes and how can I fix it?
A1: This is the most common failure mode for sterically hindered pyridine couplings. The root cause is often a combination of factors that create an activation energy barrier too high for the "standard" reaction conditions to overcome.
Probable Causes & Solutions:
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for hindered substrates because they do not readily form the highly reactive, monoligated Pd(0) species required for efficient oxidative addition.[4][7]
-
Solution 1: Switch to Bulky, Electron-Rich Ligands. This is the most critical parameter to adjust.[6] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to be sterically demanding.[7][8] This bulk promotes the formation of the active L₁Pd(0) catalyst and accelerates both oxidative addition and the difficult reductive elimination step for hindered products.[7][9] For extremely challenging couplings, consider specialized ligands like BI-DIME.[10]
-
Solution 2: Consider N-Heterocyclic Carbene (NHC) Ligands. NHCs are strong sigma-donors and can form highly stable and active palladium complexes that are effective for coupling challenging substrates, including those with significant steric bulk.[11]
-
-
Insufficient Thermal Energy: Sterically congested substrates require higher temperatures to overcome the activation barriers for the key catalytic steps.
-
Suboptimal Base/Solvent Combination: The base is crucial for activating the boronic acid/ester for transmetalation.[13] Its effectiveness is highly dependent on the solvent.
-
Solution: Screen a panel of bases. Potassium phosphate (K₃PO₄) is a robust and often effective choice for hindered couplings.[6][13] Cesium carbonate (Cs₂CO₃) is another strong contender.[13] Ensure the base is finely powdered for maximum surface area. The solvent system must be able to at least partially solubilize the base and reactants. Anhydrous aprotic solvents like dioxane, toluene, or THF are standard.[6][13] Sometimes, a small amount of water is beneficial, but for sensitive substrates, anhydrous conditions are preferred.[14]
-
Troubleshooting Flowchart for Low/No Conversion
Caption: Troubleshooting workflow for low conversion.
Q2: I am observing significant amounts of protodeboronation (replacement of the boronic acid/ester with a hydrogen). How can I prevent this?
A2: Protodeboronation is a major competing pathway, especially with electron-deficient heteroaryl boronic acids (like those derived from pyridines) and under aqueous basic conditions.[15][16] Steric hindrance can exacerbate this by slowing down the desired transmetalation step, giving the boronic acid more time to decompose.
Probable Causes & Solutions:
-
Boronic Acid Instability: Pyridyl boronic acids are notoriously unstable.[2][3]
-
Solution 1: Use Boronate Esters. Pinacol esters or other boronate esters are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[17] While they are generally less reactive, this is often a worthwhile trade-off for stability.[17][18] It's widely believed that many esters hydrolyze in situ to the active boronic acid, but direct transmetalation is also possible.[17]
-
Solution 2: Use Potassium Heteroaryltrifluoroborates (BF₃K salts). These reagents are bench-stable crystalline solids and are highly resistant to protodeboronation.[19] They often provide excellent yields where the corresponding boronic acids fail.
-
-
Excess Water and Strong Base: The combination of water and a strong base is known to accelerate the cleavage of the C-B bond.[4]
-
Solution: If possible, run the reaction under strictly anhydrous conditions.[14] Use a base like potassium fluoride (KF) or a non-nucleophilic organic base. Sometimes, using a weaker base can be beneficial, though this may require higher temperatures to maintain a reasonable reaction rate.
-
Q3: My desired product is forming, but it's accompanied by a significant amount of homocoupling of the boronic acid (Ar-Ar). What is causing this?
A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state. It can also be a sign that the transmetalation or reductive elimination steps are slow relative to the oxidative addition.
Probable Causes & Solutions:
-
Oxygen in the Reaction Mixture: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can disrupt the catalytic cycle and promote side reactions.[13]
-
Solution: Ensure all solvents are rigorously degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Assemble the reaction under an inert atmosphere.
-
-
Catalyst System Imbalance: Some catalyst systems are more prone to promoting homocoupling.
-
Solution 1: Slow Addition. Adding the boronic acid/ester slowly via syringe pump over the course of the reaction can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.
-
Solution 2: Ligand and Catalyst Screening. Experiment with different palladium sources (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands. The electronic and steric properties of the ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Which position on the pyridine ring is most affected by steric hindrance in Suzuki couplings?
A1: The C2 and C6 positions (ortho to the nitrogen) are most significantly impacted. A substituent at C2 or C6 directly flanks the site of C-C bond formation, creating maximum steric clash during the oxidative addition and reductive elimination steps. Coupling at the C3 or C5 position is less hindered, while the C4 position is generally the most accessible, assuming no large adjacent groups are present.[5]
Q2: Should I use a boronic acid or a boronate ester for my sterically hindered pyridine coupling?
A2: For sterically hindered and electronically sensitive substrates like pyridines, boronate esters (e.g., pinacol esters) are generally the superior choice. [17] While boronic acids are intrinsically more reactive, their instability often leads to low yields due to rapid protodeboronation.[17][18] The enhanced stability of boronate esters provides a more controlled and reproducible reaction, which is crucial when the desired coupling is already slow due to steric factors.[17][20]
Q3: How does the electronic nature of the pyridine ring affect the reaction?
A3: The electron-deficient nature of the pyridine ring makes pyridyl halides excellent electrophiles (good for the oxidative addition step).[21] However, it makes pyridyl boronic acids/esters poor nucleophiles, which slows down the transmetalation step.[16] This electronic dichotomy is a core challenge. For a slow transmetalation, side reactions like protodeboronation have more time to occur.[16] This is why highly active catalysts that accelerate transmetalation are essential.
Q4: Can nickel catalysts be used as an alternative to palladium for these challenging couplings?
A4: Yes, nickel-based catalysts are a powerful alternative and can sometimes outperform palladium for sterically hindered substrates.[22] Nickel catalysts can be more cost-effective and may operate through different mechanistic pathways, offering a complementary approach when palladium systems fail.[22] Ligand choice remains critical, with systems like (ProPhos*)Ni showing robustness for coupling various heterocycles.[22]
Mechanistic Consideration: The Role of the Ligand
The success of a sterically hindered Suzuki coupling hinges on the ligand's ability to control the geometry and reactivity of the palladium center.
Caption: The Suzuki-Miyaura cycle highlighting sterically challenging steps.
Bulky, electron-rich phosphine ligands, such as XPhos, serve two primary functions:
-
Steric Promotion of the Active Catalyst : The ligand's bulk favors the formation of a 14-electron, monoligated L-Pd(0) complex. This species is more coordinatively unsaturated and thus more reactive in the oxidative addition step with the hindered pyridyl halide compared to a more saturated L₂-Pd(0) complex.[7]
-
Facilitation of Reductive Elimination : The final, product-forming step involves the reductive elimination from a L-Pd(II)-Ar(pyr)-Ar' intermediate. When both Ar(pyr) and Ar' are bulky, this step can be slow. The steric clash between the ligand and the aryl groups forces them into a conformation that favors C-C bond formation and regenerates the Pd(0) catalyst.[9]
General Experimental Protocol for a Challenging Pyridine Coupling
This protocol provides a robust starting point for a sterically hindered Suzuki-Miyaura reaction. Optimization will likely be required.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial under an argon atmosphere, add the pyridyl halide (1.0 equiv), the boronate ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv, finely ground).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %).
-
-
Reaction Assembly:
-
Add the catalyst/ligand mixture to the flask containing the substrates and base.
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M) via syringe.[4]
-
-
Execution and Monitoring:
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
-
Data Summary Table: Recommended Conditions
| Problem | Substrate Type | Recommended Ligand | Recommended Base | Solvent | Temperature |
| Low Conversion | 2-Halo-6-alkyl-pyridine | XPhos, SPhos, RuPhos[7] | K₃PO₄, Cs₂CO₃[13] | Dioxane, Toluene | 100-120 °C |
| Protodeboronation | 2-Bromo-pyridine + Hindered Boronic Acid | XPhos, AntPhos[6] | KF, K₂CO₃ | Anhydrous Toluene | 100 °C |
| Low Yield | 2,6-Dihalopyridine (mono-arylation) | SPhos, BI-DIME[10] | K₃PO₄ | Dioxane/H₂O | 110 °C |
| Failure with Aryl-Cl | 2-Chloro-pyridine | SPhos, NHC Ligands[13] | K₃PO₄, t-BuOK[6] | Toluene, Xylenes | 120-140 °C |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Yoneda Labs [yonedalabs.com]
- 22. pubs.acs.org [pubs.acs.org]
Recrystallization methods for purifying products from 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid
Welcome to the technical support center for the purification of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Achieving high purity of this reagent is critical for the success of subsequent reactions, such as Suzuki-Miyaura couplings. Recrystallization is a powerful technique for purifying solid organic compounds, but it often requires careful optimization of conditions. This guide provides a comprehensive resource to address common challenges and questions that arise during the recrystallization of this specific boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can stem from the synthetic route used to produce the material. The most probable impurities include:
-
Precursor-related impurities: Unreacted starting materials or byproducts from the synthesis of the pyridine core.
-
Boronic acid-related substances:
-
Boroxine (Anhydride): Like many boronic acids, this compound can dehydrate to form a cyclic trimeric anhydride, known as a boroxine. This is often present in varying amounts in the solid material.[1]
-
Protodeborylation product: Cleavage of the C-B bond can lead to the formation of 2-Methoxy-5-trifluoromethylpyridine.[1]
-
-
Homocoupling byproducts: The boronic acid can couple with itself to form a biaryl byproduct, often promoted by the presence of oxygen.[1]
Q2: How do I select an appropriate solvent system for the recrystallization?
A2: The ideal solvent for recrystallization should dissolve the compound when hot but not when cold.[2] For this compound, which is a polar molecule, polar solvents are generally a good starting point.[3] A mixed solvent system is often effective when a single solvent does not provide the desired solubility characteristics.[3][4]
Recommended Solvent Systems to Screen:
| Solvent System | Rationale |
| Ethanol/Water | A common choice for polar compounds. The compound is likely soluble in hot ethanol, and water can be added as an anti-solvent to induce crystallization upon cooling.[5] |
| Acetonitrile | A versatile solvent that can be effective for a range of polarities. It has the advantage of being compatible with HPLC for in-process purity checks.[6] |
| Ethyl Acetate/Hexane | A less polar system that can be effective if the impurities are significantly more or less polar than the desired product.[3][5] |
| Toluene/Hexane | Suitable for aromatic compounds and can sometimes lead to well-formed crystals.[3] |
General Rule of Thumb: Solvents containing functional groups similar to the compound often work well.[5] Given the pyridine and methoxy groups, ethers and alcohols are logical choices to investigate.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this:
-
Use a larger volume of solvent: This keeps the concentration of the solute lower, reducing the chance of reaching supersaturation at a high temperature.
-
Lower the temperature at which crystallization begins: Add a co-solvent in which the compound is less soluble (an anti-solvent) at a lower temperature.
-
Choose a solvent with a lower boiling point: This ensures that the dissolution temperature is well below the melting point of your compound.[3]
-
Scratch the inside of the flask with a glass rod: This can provide a surface for nucleation and induce crystallization.[7]
Troubleshooting Guide
Problem 1: Poor Recovery of the Purified Product
Possible Cause: The compound is too soluble in the cold solvent system.
Solution:
-
Modify the solvent ratio: If using a mixed solvent system, increase the proportion of the anti-solvent.
-
Cool the solution to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility of the compound.
-
Concentrate the solution: Before cooling, carefully evaporate some of the solvent to increase the concentration of the desired product.
Problem 2: The Purified Product is Still Impure
Possible Cause: The impurities have similar solubility profiles to the desired compound.
Solution:
-
Perform a second recrystallization: Repeating the process can significantly improve purity.
-
Try a different solvent system: An impurity that is co-soluble in one solvent may be insoluble in another.
-
Consider an acid/base extraction: Boronic acids are acidic and can be extracted into an aqueous base.[8] This can be a powerful method to separate them from neutral impurities. After extraction, the aqueous layer can be acidified to precipitate the purified boronic acid.[8]
-
Derivatization: In challenging cases, the boronic acid can be converted to a more easily crystallizable derivative, such as a diethanolamine adduct, which can then be purified and hydrolyzed back to the boronic acid.[9][10]
Problem 3: The Boronic Acid Decomposes During Recrystallization
Possible Cause: Boronic acids can be sensitive to heat, especially in the presence of protic solvents.[11]
Solution:
-
Minimize the time at high temperature: Dissolve the compound quickly in the hot solvent and then begin the cooling process promptly.
-
Use a lower boiling point solvent: This will reduce the maximum temperature the compound is exposed to.
-
Consider a pinacol ester protecting group: If thermal stability is a major issue, converting the boronic acid to its more stable pinacol ester for purification can be an effective strategy. The ester can be deprotected in a subsequent step.[12][13]
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general workflow for the recrystallization of this compound. The specific solvent system and volumes will need to be determined empirically.
Step 1: Solvent Selection
-
Place a small amount of the crude material (10-20 mg) into several test tubes.
-
Add a few drops of a candidate solvent to each tube and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this temperature.
-
Heat the test tubes that showed poor solubility at room temperature and observe if the compound dissolves. A good solvent will dissolve the compound when hot.
-
For promising solvents, allow them to cool to room temperature and then in an ice bath to see if crystals form.
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) portion-wise while heating the flask with gentle swirling. Add just enough solvent to completely dissolve the solid.
Step 3: Hot Filtration (if necessary)
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
Step 4: Crystallization
-
If using a single solvent, allow the flask to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.
-
If using a mixed solvent system, add the anti-solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
Step 5: Crystal Collection and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Step 6: Drying
-
Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Visualization of Troubleshooting Workflow
Below is a diagram illustrating the decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eMolecules 2-Methoxy-3-(trifluoromethyl)pyridine-5-boronic acid, pinacol | Fisher Scientific [fishersci.com]
- 13. 2-Methoxy-3-(trifluoromethyl)pyridine-5-boronic acid,pinacol ester 1150561-61-7, CasNo.1150561-61-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to NMR and Mass Spec Data Interpretation for Trifluoromethylpyridine Compounds
For researchers, scientists, and professionals in drug development, the structural elucidation of trifluoromethylpyridine isomers is a critical task. The position of the trifluoromethyl (-CF₃) group on the pyridine ring dramatically alters the molecule's electronic properties, chemical reactivity, and ultimately, its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical challenge.
This guide provides an in-depth, comparative analysis of the NMR and mass spectral data for 2-, 3-, and 4-trifluoromethylpyridine. Moving beyond a simple recitation of data, we will explore the underlying principles that govern the observed spectral features, offering field-proven insights to empower confident and unambiguous isomeric differentiation.
Part 1: The Decisive Power of ¹⁹F NMR Spectroscopy
For any fluorinated compound, ¹⁹F NMR is the most powerful and informative starting point. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR handle.[1] Its wide chemical shift range provides exquisite resolution, often turning overlapped proton spectra into clearly defined signals.[1][2]
In the context of trifluoromethylpyridines, the ¹⁹F chemical shift is highly sensitive to the electronic environment dictated by the CF₃ group's position relative to the nitrogen atom.
Key Causality: The electron-withdrawing nitrogen atom significantly influences the electron density around the CF₃ group. When the CF₃ group is in the ortho (position 2) or para (position 4) positions, it can participate more effectively in resonance delocalization with the nitrogen, leading to a more deshielded environment compared to the meta (position 3) isomer. This directly translates to downfield shifts in the ¹⁹F spectrum.
Comparative ¹⁹F NMR Data:
| Isomer | Typical ¹⁹F Chemical Shift (δ, ppm, rel. to CFCl₃) | Rationale |
| 2-(Trifluoromethyl)pyridine | ~ -62.4 to -68.3[3][4] | Strong deshielding due to proximity and resonance with the ring nitrogen. |
| 3-(Trifluoromethyl)pyridine | ~ -63.6 to -64.0[3] | Less deshielded; the CF₃ group is meta to the nitrogen, limiting direct resonance effects. |
| 4-(Trifluoromethyl)pyridine | ~ -68.1 (for a derivative)[4] | Significant deshielding due to strong resonance interaction with the para nitrogen. |
Note: Chemical shifts are sensitive to solvent, concentration, and temperature. The values provided are typical and sourced from experimental data.[1][3][4]
Part 2: Completing the Structural Puzzle with ¹H and ¹³C NMR
While ¹⁹F NMR provides the primary distinction, ¹H and ¹³C NMR are essential for full structural confirmation. The key challenge and opportunity in these spectra lie in interpreting the heteronuclear coupling constants between fluorine and the carbon/proton nuclei (J-coupling).
Understanding C-F Coupling
The magnitude of ¹³C-¹⁹F coupling constants is a rich source of structural information.[5][6] The one-bond coupling (¹JCF) is typically very large, while two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings are observable and diagnostic.
-
¹JCF: The carbon directly attached to the CF₃ group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The magnitude of this coupling is substantial, typically in the range of 270-276 Hz.[3][4]
-
²JCF: The neighboring carbons in the pyridine ring will also be split into quartets, but with a much smaller coupling constant, typically around 33-37 Hz.[3][4]
-
³JCF and ⁴JCF: Longer-range couplings are also common, appearing as smaller quartets or complex multiplets, with coupling constants usually below 10 Hz.[3][4]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [fontsize=9, color="#5F6368"];
} caption [label="Key J-Coupling Interactions in Trifluoromethylpyridines", fontsize=11];
Comparative ¹³C NMR Data for Key Carbons:
| Isomer | C-CF₃ (δ, ppm) | ¹JCF (Hz) | Ring Carbons (δ, ppm) | nJCF (Hz) |
| 2-(Trifluoromethyl)pyridine | ~120.9 | ~275.8 | C2: ~152.3, C6: ~151.7 | ²JCF (C2): ~35.4 |
| 3-(Trifluoromethyl)pyridine | ~123.2 | ~270 | C3: ~113.4, C2: ~150.6, C4: ~136.4 | ²JCF (C3): ~33, ³JCF (C4): ~5 |
| 4-(Trifluoromethyl)pyridine | ~124.3 | ~271.8 | C4: ~144.7, C3/5: ~125.7 | ²JCF (C3/5): ~3.8, ³JCF (C4): ~32.6 |
Data compiled and interpreted from references.[3][4]
Interpreting ¹H-¹⁹F Coupling
Long-range coupling between the fluorine atoms of the CF₃ group and the protons on the pyridine ring provides the final layer of confirmation. These ³JHF (meta) and ⁴JHF (para) couplings are small but often resolve into fine splitting, complicating the standard doublet/triplet patterns of the pyridine ring but providing invaluable connectivity information. The absence or presence of this fine splitting on specific protons is a key differentiator.
For example, in 4-trifluoromethylpyridine , the protons at positions 2 and 6 will show no H-F coupling, while the protons at 3 and 5 will exhibit ⁴JHF coupling, appearing as finely split doublets. Conversely, in 2-trifluoromethylpyridine , the proton at position 3 will show the strongest H-F coupling.
Part 3: Confirmation and Fragmentation Analysis by Mass Spectrometry
Mass spectrometry provides the molecular weight and crucial fragmentation data that complements NMR analysis. The choice of ionization technique—Electron Impact (EI) versus Electrospray Ionization (ESI)—is a critical experimental decision.[7]
-
Electron Impact (EI): A hard ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[8][9] This is ideal for structural elucidation of small, volatile molecules like trifluoromethylpyridines as the fragmentation pattern is a reliable fingerprint.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7][8] This is most useful for confirming the molecular weight of larger or more delicate molecules and is the standard for LC-MS.[7]
For differentiating these isomers, GC-EI-MS is the superior choice. The resulting fragmentation patterns are highly diagnostic.
Characteristic Fragmentation Pathway: The molecular ion (M⁺˙) of trifluoromethylpyridine (m/z 147) is typically observed. The most characteristic fragmentation pathways involve the loss of fluorine-containing species.
-
Loss of a Fluorine radical (•F): The initial loss of a single fluorine atom is common, leading to a fragment at m/z 128 .
-
Loss of the Trifluoromethyl radical (•CF₃): Cleavage of the C-C bond results in the loss of the •CF₃ radical, yielding the pyridyl cation at m/z 78 . This is often a very prominent peak.
-
Loss of Hydrogen Cyanide (HCN): The pyridine ring itself can fragment by losing HCN (27 Da), leading to smaller fragments. For instance, the m/z 78 ion can lose HCN to produce a fragment at m/z 51 .
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=10, margin=0.1]; edge [fontsize=9, color="#EA4335", arrowhead=vee];
} caption [label="Primary EI Fragmentation of Trifluoromethylpyridine", fontsize=11];
While the major fragments are common to all isomers, the relative intensities of these fragments can differ, providing an additional layer of evidence for isomeric assignment.
Part 4: Integrated Workflow and Experimental Protocols
A robust analytical approach integrates all available data. The following workflow ensures a confident and validated structural assignment.
Protocol 1: NMR Sample Preparation and Acquisition
This protocol outlines a standardized method for acquiring high-quality NMR data for trifluoromethylpyridine samples.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the trifluoromethylpyridine sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Chloroform-d (CDCl₃) is a common choice for neutral aromatic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ is often used, or chemical shifts are referenced to a known internal standard.
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.[2]
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
¹⁹F NMR: Acquire a simple 1D ¹⁹F spectrum. A spectral width of ~200 ppm centered around -70 ppm is typically sufficient. Use a pulse sequence with proton decoupling.
-
¹H NMR: Acquire a standard 1D proton spectrum. Ensure the spectral width covers the aromatic region (approx. 7-9 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans will be required. Pay close attention to the large quartets from C-F coupling, ensuring the baseline is clean for accurate integration and coupling constant measurement.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra to the internal standard (TMS at 0 ppm for ¹H/¹³C).
-
Protocol 2: GC-MS (EI) Analysis
This protocol provides a general method for analyzing volatile trifluoromethylpyridine isomers.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup (Typical GC-MS System):
-
GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio) to avoid column overloading. Set the injector temperature to 250 °C.
-
Oven Program: Start with an initial temperature of 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.
-
Carrier Gas: Use Helium at a constant flow rate of ~1.0 mL/min.
-
MS Parameters:
-
Set the ion source to Electron Impact (EI).
-
Use a standard electron energy of 70 eV.[10]
-
Set the mass analyzer to scan a range of m/z 40 to 200.
-
Set the ion source and transfer line temperatures to ~230 °C and ~280 °C, respectively.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the trifluoromethylpyridine isomer in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (m/z 147) and the key fragment ions (e.g., m/z 128, 78, 51).
-
Compare the obtained spectrum to library spectra (e.g., NIST, Wiley) if available.
-
Conclusion
The structural differentiation of trifluoromethylpyridine isomers is a challenge readily met by a systematic and multi-technique approach. ¹⁹F NMR serves as the primary and most decisive tool, offering clear distinctions based on chemical shifts governed by the electronic interplay between the -CF₃ group and the ring nitrogen. Confirmation is achieved through the detailed analysis of C-F and H-F coupling constants in ¹³C and ¹H NMR spectra. Finally, GC-EI-MS provides unambiguous confirmation of the molecular weight and a characteristic fragmentation fingerprint. By integrating these powerful analytical techniques, researchers can confidently elucidate the precise structure of their compounds, a critical step in the journey of discovery and development.
References
- 1. biophysics.org [biophysics.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Comparative Guide to the Reactivity of Methoxy-Trifluoromethylpyridine Boronic Acid Isomers in Suzuki-Miyaura Coupling
In the landscape of modern medicinal chemistry and drug development, pyridine-containing scaffolds are of paramount importance due to their prevalence in a vast array of biologically active molecules.[1][2] The functionalization of these pyridine rings, particularly with substituents like methoxy (-OCH3) and trifluoromethyl (-CF3) groups, allows for the fine-tuning of a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and heteroaryl structures, making substituted pyridine boronic acids invaluable building blocks.[6][7]
This guide provides an in-depth comparison of the reactivity of various isomers of methoxy-trifluoromethylpyridine boronic acid. We will delve into the electronic and steric effects governed by the positioning of the methoxy and trifluoromethyl substituents and their profound impact on the efficiency of Suzuki-Miyaura coupling reactions. The insights provided herein are grounded in experimental data and established mechanistic principles to empower researchers in their synthetic endeavors.
Understanding the Players: Electronic and Steric Influences
The reactivity of a pyridine boronic acid in a Suzuki-Miyaura coupling is a delicate interplay of several factors, with the electronic nature and steric environment of the pyridine ring being central.
-
Methoxy Group (-OCH3): This group is generally considered electron-donating through resonance, particularly when positioned ortho or para to the boronic acid moiety.[8] This electron donation can increase the electron density on the pyridine ring.
-
Trifluoromethyl Group (-CF3): In stark contrast, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4][5] This property decreases the electron density of the pyridine ring.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing (inductive effect) and can act as a Lewis base, potentially coordinating with the palladium catalyst and influencing its activity.[9]
The relative positions of these groups and the boronic acid moiety create a unique electronic and steric profile for each isomer, directly impacting the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Comparative Reactivity in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling involving heteroaryl boronic acids, especially those of pyridine, is often challenging.[10][11] Issues such as protodeboronation (the cleavage of the C-B bond by a proton source) and slow transmetalation rates are common hurdles.[9][10][12][13] The stability of the boronic acid is a critical factor, with 2-pyridyl boronic acids being notoriously unstable.[13][14][15]
Let's consider a representative Suzuki-Miyaura coupling reaction between different isomers of methoxy-trifluoromethylpyridine boronic acid and a generic aryl halide (e.g., 4-bromoanisole) to illustrate the expected reactivity trends.
Table 1: Predicted Reactivity of Methoxy-Trifluoromethylpyridine Boronic Acid Isomers in Suzuki-Miyaura Coupling
| Isomer | Boronic Acid Position | Methoxy Position | Trifluoromethyl Position | Expected Reactivity | Rationale |
| Isomer A | 3 | 2 | 5 | Moderate to Good | The boronic acid at the 3-position is generally more stable than at the 2-position. The electron-donating methoxy group at the 2-position and the electron-withdrawing trifluoromethyl group at the 5-position create a balanced electronic environment. |
| Isomer B | 2 | 4 | 6 | Low to Moderate | Boronic acids at the 2-position are prone to protodeboronation.[10][13][14] The proximity of the pyridine nitrogen can also lead to catalyst inhibition.[9] While the trifluoromethyl group at the 6-position provides steric hindrance, the methoxy group at the 4-position may not be sufficient to overcome the inherent instability. |
| Isomer C | 4 | 2 | 6 | Good | 4-pyridyl boronic acids are generally more stable and reactive than their 2-pyridyl counterparts.[16][17] The methoxy group at the 2-position can electronically favor the reaction, while the bulky trifluoromethyl group at the 6-position might introduce some steric hindrance. |
Causality Behind Reactivity Differences:
-
Position of the Boronic Acid: The stability of pyridyl boronic acids generally follows the trend: 4-pyridyl > 3-pyridyl >> 2-pyridyl. 2-Pyridyl boronic acids are particularly susceptible to protodeboronation, a decomposition pathway that competes with the desired cross-coupling.[10][13][14] Using more stable derivatives like MIDA boronates or organotrifluoroborates can be an effective strategy to mitigate this instability.[13][15]
-
Electronic Effects: The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group significantly modulates the electron density of the pyridine ring. A more electron-rich pyridine ring can facilitate the oxidative addition step but may slow down the transmetalation step. Conversely, an electron-deficient ring can accelerate transmetalation but may hinder oxidative addition. The optimal balance depends on the specific substrates and reaction conditions.
-
Steric Hindrance: Substituents ortho to the boronic acid can sterically hinder the approach of the palladium catalyst and the aryl halide, thereby slowing down the reaction rate.[18] This is a critical consideration when designing synthetic routes.
Experimental Protocol: A Self-Validating System
To provide a practical framework, the following is a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction. This protocol is designed to be a robust starting point, with explanations for the choice of reagents and conditions.
Reaction: Suzuki-Miyaura coupling of 3-Borono-2-methoxy-5-(trifluoromethyl)pyridine with 4-Bromoanisole.
Diagram of the Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
3-Borono-2-methoxy-5-(trifluoromethyl)pyridine (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Sodium Carbonate (Na2CO3) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 3-borono-2-methoxy-5-(trifluoromethyl)pyridine, 4-bromoanisole, Pd(PPh3)4, and sodium carbonate.
-
Expertise & Experience: Using an oven-dried flask is crucial to minimize water content, which can promote protodeboronation. Pd(PPh3)4 is a common and effective catalyst for a wide range of Suzuki couplings.
-
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Trustworthiness: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Causality: Dioxane is a good solvent for the organic reagents. The addition of water is often beneficial as it helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the water removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Expertise & Experience: The optimal temperature may vary depending on the specific substrates. 80-100 °C is a common range for these types of couplings.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R1-X) to form a Pd(II) complex. The electronic nature of the aryl halide influences this step; electron-withdrawing groups on the aryl halide generally accelerate the reaction.
-
Transmetalation: The organic group from the boronic acid (R2) is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species. The Lewis acidity of the boronic acid is a key factor here.
-
Reductive Elimination: The two organic groups (R1 and R2) on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Conclusion and Future Outlook
The reactivity of methoxy-trifluoromethylpyridine boronic acid isomers in Suzuki-Miyaura coupling is a nuanced subject, heavily influenced by the positional isomerism of the substituents. A thorough understanding of the interplay between electronic effects, steric hindrance, and the inherent stability of the boronic acid moiety is crucial for the successful design and execution of synthetic strategies. By carefully selecting the appropriate isomer and optimizing reaction conditions, researchers can efficiently construct complex molecular architectures that are vital for the advancement of drug discovery and materials science. The development of more stable boronic acid surrogates and highly active catalyst systems continues to expand the horizons of what is achievable through this powerful cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
HPLC and LC-MS methods for analyzing reactions with 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid
An In-Depth Guide to HPLC and LC-MS Methods for Analyzing Reactions with 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid
A Senior Application Scientist's Guide to Robust Reaction Analysis
Introduction
In the landscape of modern drug discovery and development, heterocyclic building blocks are indispensable tools for medicinal chemists. Among these, this compound stands out as a valuable reagent, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds.[1][2] The trifluoromethyl group imparts significant metabolic stability and alters electronic properties, while the methoxypyridine core offers a key scaffold for constructing complex bioactive molecules.
The success of syntheses involving this reagent hinges not only on the reaction conditions but also on the ability to accurately monitor its progress. Analyzing the consumption of starting materials, the formation of the desired product, and the emergence of often-unavoidable impurities is critical for optimization, yield maximization, and ensuring the purity of the final active pharmaceutical ingredient (API).[3][4] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, offering field-proven insights and detailed protocols for the robust analysis of reactions involving this compound.
The Analytical Challenge: Understanding the Molecule's Behavior
Effective method development begins with understanding the inherent chemical properties of the analyte and the challenges they present. Boronic acids, and particularly heterocyclic variants like our target molecule, are not trivial to analyze.
-
Lewis Acidity and Silanol Interactions : The boronic acid moiety is a Lewis acid, while the pyridine nitrogen is basic. The primary challenge in reversed-phase HPLC is the interaction between these functional groups and residual silanol groups on the silica-based stationary phase.[5][6] These secondary interactions are a primary cause of significant peak tailing, which compromises resolution, peak integration, and quantification accuracy.[7]
-
On-Column Stability : Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides. This equilibrium can occur on the column, leading to peak distortion or multiple peaks for a single analyte.[8] Furthermore, both acidic and basic conditions can promote protodeboronation, where the C-B bond is cleaved.[9]
-
pH-Dependent Behavior : The pyridine nitrogen's basicity means the molecule's overall charge state is highly dependent on the mobile phase pH. Chromatographing a compound at a pH close to its pKa will result in a mixture of protonated and neutral forms, leading to severely distorted or split peaks.[5]
A robust analytical method must be designed to control these factors, ensuring that the observed chromatographic peaks are a true and accurate representation of the components in the reaction mixture.
HPLC with UV Detection: The Workhorse for Quantitative Analysis
For monitoring the primary components of a reaction—the boronic acid starting material, the coupling partner (e.g., an aryl halide), and the final product—HPLC with UV detection is often the preferred method due to its simplicity, robustness, and quantitative accuracy.[3]
Causality in Method Design: Mitigating Peak Tailing
The central pillar of a successful HPLC method for this compound is the systematic elimination of secondary silanol interactions.
-
Column Technology : Traditional C18 columns often possess a high density of accessible silanol groups, exacerbating peak tailing for basic compounds. Modern columns utilize advanced technologies to mitigate this.
-
End-Capping : High-coverage end-capping neutralizes most residual silanols.
-
Novel Bonding : Stationary phases with lower ligand density or alternative particle morphology, such as the HSS T3 phase, are compatible with 100% aqueous mobile phases and show improved performance for polar compounds.
-
Surface Technology : Columns with modified surfaces, such as Waters MaxPeak™ Premier technology, incorporate a barrier layer that minimizes analyte interactions with the metal surfaces of the column and frit, further improving peak shape.
-
-
Mobile Phase pH Control : To ensure a single, consistent ionic state for the pyridine ring, the mobile phase pH must be controlled to be at least 2 pH units below its pKa. This protonates the nitrogen, creating a single charged species that behaves predictably. A low pH (e.g., 2-3) also suppresses the ionization of residual silanol groups on the stationary phase, reducing their capacity for secondary interactions.[10] Formic acid (0.1%) is an excellent choice as it is a common and effective mobile phase additive for this purpose.
Experimental Protocol: HPLC Reaction Monitoring
This protocol is designed as a robust starting point for monitoring a typical Suzuki-Miyaura coupling reaction.
-
Reaction Sampling and Quenching :
-
At designated time points, withdraw a 20 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 1.0 mL of acetonitrile in a 1.5 mL microcentrifuge tube. This stops the catalytic cycle and precipitates salts.
-
Vortex thoroughly and centrifuge for 5 minutes at 10,000 rpm.
-
-
Sample Preparation :
-
Transfer the supernatant to an HPLC vial.
-
Perform a further 10-fold dilution with a 50:50 mixture of water and acetonitrile to ensure the sample concentration is within the linear range of the detector and to avoid column overload.[10]
-
-
Chromatographic Conditions :
-
System : Arc™ HPLC System or equivalent.
-
Column : XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.
-
Injection Volume : 5 µL.
-
UV Detection : 254 nm (or optimal wavelength for all components).
-
Gradient Program :
-
| Time (min) | %A | %B | Curve |
| 0.0 | 95 | 5 | Initial |
| 10.0 | 5 | 95 | Linear |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Linear |
| 15.0 | 95 | 5 | Hold |
Data Interpretation
The primary output will be a chromatogram showing the separation of starting materials and products. By integrating the peak areas (and using an internal standard if high accuracy is required), the percent conversion can be calculated over time to generate a reaction kinetic profile.[11]
| Compound Type | Expected Retention | Peak Shape |
| This compound | Early eluting (polar) | Symmetrical |
| Aryl Halide (Starting Material) | Mid-to-late eluting (less polar) | Symmetrical |
| Coupled Product | Late eluting (most non-polar) | Symmetrical |
LC-MS: The Power of Sensitivity and Specificity
While HPLC-UV is excellent for quantitating major species, it is blind to components that do not have a strong chromophore and cannot confirm the identity of unknown peaks. LC-MS is the definitive tool for impurity profiling, byproduct identification, and confirming the mass of the desired product, making it indispensable for process development and regulatory submissions.[4][12]
Causality in Method Design: Optimizing for Identification
The goal of an LC-MS method is to achieve rapid separation while ensuring optimal ionization and detection by the mass spectrometer.
-
Ultra-High-Performance Liquid Chromatography (UPLC) : UPLC systems utilize sub-2 µm particle columns to achieve faster separations and higher resolution compared to traditional HPLC.[13] This high throughput is ideal for screening multiple reaction time points or conditions. A short, 1-minute gradient is often sufficient.[8]
-
Ionization Source : Electrospray Ionization (ESI) is the premier choice for polar to moderately polar small molecules.[11] For this compound and its coupled products, ESI in positive ion mode ([M+H]⁺) is highly effective due to the easily protonated pyridine nitrogen.
-
Mass Analyzer :
-
Single Quadrupole (SQ) : Excellent for rapid mass confirmation of the main product and starting materials during routine reaction monitoring.[13]
-
Tandem Quadrupole (TQ) : Used in Multiple Reaction Monitoring (MRM) mode for highly sensitive and selective quantification of trace-level impurities or genotoxic compounds.[14][15]
-
High-Resolution MS (e.g., Q-TOF, Orbitrap) : Essential for impurity identification. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an unknown peak, which is the first step in structural elucidation.[16]
-
Experimental Protocol: UPLC-MS for Impurity Profiling
This protocol is designed for the rapid and sensitive analysis of a reaction mixture to identify the main product and any potential byproducts.
-
Sample Preparation :
-
Follow the same quenching and initial dilution procedure as for the HPLC method.
-
Perform a further 100-fold dilution in a solvent compatible with the ESI source (e.g., 50:50 methanol/water with 0.1% formic acid) to avoid signal suppression.
-
-
UPLC-MS Conditions :
-
System : ACQUITY UPLC System coupled to an ACQUITY SQ Mass Detector or equivalent Q-TOF system.[13]
-
Column : ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[8]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.6 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 1 µL.
-
Gradient Program :
-
| Time (min) | %A | %B | Curve |
| 0.0 | 98 | 2 | Initial |
| 1.0 | 2 | 98 | Linear |
| 1.2 | 2 | 98 | Hold |
| 1.3 | 98 | 2 | Linear |
| 1.5 | 98 | 2 | Hold |
-
Mass Spectrometer Conditions (ESI+) :
-
Capillary Voltage : 3.0 kV
-
Cone Voltage : 30 V (Optimize to minimize fragmentation)
-
Source Temperature : 150 °C
-
Desolvation Temperature : 400 °C
-
Desolvation Gas Flow : 800 L/Hr
-
Mass Range : 100 - 800 m/z
-
Comparison of HPLC and LC-MS for Reaction Analysis
The choice between HPLC and LC-MS depends on the specific analytical question being asked. The two techniques are complementary, not mutually exclusive.
| Feature | HPLC with UV Detection | LC-MS |
| Primary Use | Quantitative analysis of major components (reactants, product). | Qualitative identification and trace-level quantification of all ionizable species (impurities, byproducts).[4] |
| Quantitation | Excellent linearity and reproducibility for major components. Gold standard for assays and purity checks.[3] | Can be quantitative (especially with TQ detectors), but more susceptible to matrix effects and requires careful validation.[12] |
| Sensitivity | Moderate (µg/mL range). | Very high (pg/mL to ng/mL range). Essential for detecting trace impurities.[8] |
| Specificity | Relies solely on retention time. Co-eluting impurities with similar UV spectra will not be detected. | Highly specific. Provides mass-to-charge ratio, confirming identity and resolving co-eluting peaks by mass.[16] |
| Throughput | Slower, with typical run times of 10-25 minutes. | Very fast with UPLC, with run times often under 2 minutes.[13] |
| Cost & Complexity | Lower capital and operational cost. Simpler to operate and maintain. | Higher capital and operational cost. Requires more specialized expertise. |
| Best For | Routine reaction monitoring, kinetic studies, final product purity assay. | Impurity profiling, byproduct identification, troubleshooting failed reactions, and supporting regulatory filings.[4][12] |
Visualizing Analytical Workflows
General Analytical Workflow
The following diagram illustrates the decision-making process for analyzing a reaction sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. chimia.ch [chimia.ch]
- 5. silicycle.com [silicycle.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. uhplcs.com [uhplcs.com]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. scirp.org [scirp.org]
- 16. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of Trifluoromethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, into heterocyclic scaffolds like pyridine has become a cornerstone of molecular design.[1][2][3] This powerful functional group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Consequently, a precise understanding of the three-dimensional architecture of trifluoromethylpyridine derivatives is paramount for rational drug design and the development of structure-activity relationships.
Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement of these compounds, providing unparalleled insights into their solid-state conformation, intermolecular interactions, and crystal packing.[4] This guide offers a comparative analysis of the X-ray crystallographic features of a series of trifluoromethylpyridine derivatives, supported by experimental data retrieved from the Cambridge Structural Database (CSD).[5] We will explore how the position of the trifluoromethyl group and the nature of other substituents on the pyridine ring dictate the resulting supramolecular assemblies.
The Influence of the Trifluoromethyl Group on Crystal Packing: A Comparative Overview
The trifluoromethyl group, with its strong electron-withdrawing nature and steric bulk, plays a significant role in directing the crystal packing of pyridine derivatives.[2] To illustrate this, we will compare the crystallographic data of several representative compounds.
Table 1: Comparative Crystallographic Data for Selected Trifluoromethylpyridine Derivatives
| Compound/CSD Refcode | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-(Trifluoromethyl)pyridine-2-carboxylic acid [6] | C₇H₄F₃NO₂ | Triclinic | P-1 | 9.1863 | 15.1325 | 17.6356 | 107.189 | 93.126 | 103.753 | 2254.2 | 12 |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid [7] | C₇H₃ClF₃NO₂ | Triclinic | P-1 | 5.8837 | 14.1634 | 15.3120 | 92.667 | 100.364 | 99.475 | 1234.2 | 6 |
| A 5-(trifluoromethyl)pyridine-2-thiol Derivative (Compound 2e) [4] | C₁₄H₆F₄N₄OS₂ | Monoclinic | P2₁/c | 10.123 | 15.432 | 10.543 | 90 | 101.23 | 90 | 1612.4 | 4 |
| A 5-(trifluoromethyl)pyridine-2-thiol Derivative (Compound 4b) [4] | C₁₅H₁₁F₃N₄S₂ | Monoclinic | P2₁/n | 12.345 | 8.765 | 15.432 | 90 | 109.87 | 90 | 1567.8 | 4 |
Note: The unit cell parameters presented are sourced from the respective publications and CSD entries. These values are essential for understanding the fundamental packing arrangement of the molecules in the solid state.
From the data presented in Table 1, we can observe that even with the common trifluoromethylpyridine core, the introduction of different substituents leads to variations in the crystal system, space group, and unit cell dimensions. For instance, the two carboxylic acid derivatives crystallize in the triclinic system, which is common for molecules that can form strong hydrogen bonding networks without high symmetry. In contrast, the larger thiol derivatives adopt a monoclinic system.
Experimental Protocols: From Crystal to Structure
The successful X-ray crystallographic analysis of any compound, including trifluoromethylpyridine derivatives, hinges on a meticulously executed experimental workflow. This process can be broadly divided into three key stages: crystallization, data collection, and structure solution and refinement.
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[8] For trifluoromethylpyridine derivatives, which are typically organic solids, several recrystallization techniques can be employed. The choice of solvent is critical and is often determined by the polarity and solubility of the compound.
Common Recrystallization Methods:
-
Slow Evaporation: A nearly saturated solution of the compound is allowed to stand, and the solvent slowly evaporates, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The following diagram illustrates a general workflow for the crystallization of a trifluoromethylpyridine derivative.
Caption: A generalized workflow for obtaining single crystals of trifluoromethylpyridine derivatives suitable for X-ray diffraction analysis.
Data Collection and Processing
Once a suitable crystal is mounted on the diffractometer, it is subjected to a beam of X-rays.[9] The resulting diffraction pattern is collected on a detector. The intensity and position of the diffracted spots contain the information necessary to determine the crystal structure.
Typical Data Collection Parameters:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. Software is used to determine the optimal rotation range to ensure a complete dataset.
The raw diffraction data is then processed to correct for experimental factors and to extract the intensities of the individual reflections. This processed data is then used for structure solution and refinement.
Structure Solution and Refinement
The goal of structure solution is to determine the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SHELXT.[10]
Once an initial model of the structure is obtained, it is refined against the experimental data using least-squares methods in programs such as SHELXL.[11] This iterative process adjusts the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final refined structure is assessed using metrics such as the R-factor and goodness-of-fit.
The logical relationship between these key stages is depicted in the following diagram.
Caption: The logical workflow of single-crystal X-ray diffraction analysis, from the crystal to the final structural interpretation.
Visualization and Analysis of Intermolecular Interactions
The final crystallographic information file (CIF) contains a wealth of information about the three-dimensional structure of the molecule and its arrangement in the crystal lattice.[7][12] Software such as Mercury allows for the visualization of the crystal packing and the analysis of intermolecular interactions.[13][14][15] For trifluoromethylpyridine derivatives, a variety of non-covalent interactions can be observed, including:
-
Hydrogen Bonding: When suitable donor and acceptor groups are present (e.g., -COOH, -OH, -NH2), hydrogen bonds often play a dominant role in the crystal packing.
-
Halogen Bonding: The fluorine atoms of the trifluoromethyl group can participate in halogen bonding, acting as halogen bond acceptors.
-
π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
-
C-H···F and C-H···N Interactions: These weaker hydrogen bonds are also frequently observed in the crystal structures of these compounds.
A detailed analysis of these interactions is crucial for understanding the forces that govern the self-assembly of these molecules in the solid state and can provide valuable insights for crystal engineering and the design of new materials with desired properties.
Conclusion
The X-ray crystallographic analysis of trifluoromethylpyridine derivatives provides indispensable information for medicinal and materials chemists. This guide has outlined the key experimental and computational steps involved in determining the crystal structures of these compounds and has highlighted the importance of comparative analysis in understanding their solid-state behavior. By systematically studying the crystal structures of a diverse range of these derivatives, researchers can gain a deeper understanding of the subtle interplay of intermolecular forces and develop predictive models for the design of new molecules with tailored properties.
References
- 1. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 2. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 3. kpfu.ru [kpfu.ru]
- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 5. The CIF File Format [wrcad.com]
- 6. The CSD Python API — CSD Python API 3.6.1 documentation [downloads.ccdc.cam.ac.uk]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. iucr.org [iucr.org]
- 11. SHELXL [cryst.chem.uu.nl]
- 12. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures (2008) | Clare F. Macrae | 8548 Citations [scispace.com]
- 15. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
A Strategic Guide to Synthesizing 2-Methoxy-5-(trifluoromethyl)pyridine Derivatives: A Comparative Analysis of Alternatives to Boronic Acids
Introduction: The Central Role of a Privileged Scaffold
The 2-methoxy-5-(trifluoromethyl)pyridine moiety is a cornerstone in modern medicinal and agrochemical development. Its unique combination of a hydrogen bond acceptor (the methoxy group), a metabolically stable and lipophilic group (the trifluoromethyl group), and the pyridine core's specific electronic properties make it a "privileged scaffold" in drug discovery.[1][2] Traditionally, the synthesis of more complex derivatives relies heavily on the Suzuki-Miyaura cross-coupling reaction, using 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid as a key building block.[3][4] This palladium-catalyzed reaction is celebrated for its mild conditions and functional group tolerance.[3][5]
However, an over-reliance on a single synthetic intermediate can stifle innovation and present significant challenges, particularly on a larger scale. Pyridylboronic acids, especially 2- and 3-substituted variants, are notoriously prone to protodeboronation—an undesired side reaction where the crucial carbon-boron bond is cleaved by trace amounts of water or base, effectively killing the reaction.[6] This guide provides a comprehensive comparison of alternative synthetic strategies that bypass the direct use of this compound. We will delve into alternative cross-coupling methods, explore the elegance of direct C-H functionalization, and examine the efficiency of building the pyridine ring from the ground up (de novo synthesis). Each section is supported by experimental insights and protocols to empower researchers in selecting the optimal route for their specific objectives.
The Benchmark: Suzuki-Miyaura Coupling
To appreciate the alternatives, we must first understand the benchmark. The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The catalytic cycle, initiated by the oxidative addition of an aryl halide to a Pd(0) complex, is a cornerstone of modern organic synthesis.
The Causality Behind Its Widespread Use
The reaction's success stems from the stability and low toxicity of organoboron reagents compared to other organometallics.[3] The conditions are generally mild, and the inorganic byproducts are easily removed.
The Trust-Deficit: Why Alternatives are Needed
The primary drawback is the instability of the boronic acid itself.[6] The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes the C-B bond susceptible to cleavage. This leads to inconsistent yields, the need for rigorously anhydrous conditions, and difficulties in scaling up.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Alternative Cross-Coupling Strategies: Changing the Metal
If the boron moiety is the problem, a logical alternative is to replace it. Several other well-established cross-coupling reactions use different organometallic reagents, each with a distinct profile of reactivity and stability.[7]
Stille Coupling: The Stable but Toxic Alternative
The Stille coupling utilizes organostannanes (organotin compounds).
-
Expertise & Experience: The key advantage here is the exceptional stability of organostannanes to air and moisture, making them far easier to handle than many boronic acids.[7] This robustness translates to more reproducible results. The primary and significant drawback is the high toxicity of tin reagents and byproducts, which requires specialized handling and poses purification challenges in pharmaceutical applications.
-
Protocol: See Experimental Protocol 1.
Negishi Coupling: The Reactive but Sensitive Workhorse
The Negishi coupling employs organozinc reagents.
-
Expertise & Experience: Organozinc compounds are highly reactive, often leading to faster reaction times and higher yields, especially with challenging substrates.[3] However, this high reactivity comes at the cost of stability; organozinc reagents are sensitive to air and moisture, necessitating strictly anhydrous and inert atmosphere techniques (e.g., Schlenk line or glovebox).[7]
-
Protocol: See Experimental Protocol 2.
Hiyama Coupling: The Low-Toxicity, Silicon-Based Method
The Hiyama coupling uses organosilanes.
-
Expertise & Experience: Organosilanes are low-toxicity, stable, and readily available. The challenge with this method is that the silicon-carbon bond is very strong, typically requiring an activating agent, such as fluoride ions (e.g., TBAF) or a strong base, to facilitate the crucial transmetalation step.[8] This can sometimes limit functional group compatibility.
| Feature | Suzuki-Miyaura (Boronic Acid) | Stille (Organostannane) | Negishi (Organozinc) | Hiyama (Organosilane) |
| Organometallic Reagent | R-B(OH)₂ | R-Sn(Bu)₃ | R-ZnX | R-Si(OR')₃ |
| Reagent Stability | Low (prone to protodeboronation) | High (air & moisture stable) | Low (air & moisture sensitive) | High (air & moisture stable) |
| Toxicity | Low | High | Moderate | Low |
| Reaction Conditions | Mild, requires base | Mild to moderate, often base-free | Mild, base-free | Requires activator (e.g., F⁻) |
| Key Advantage | Low toxicity, vast reagent availability | Excellent stability, broad scope | High reactivity, fast reactions | Low toxicity, stable reagents |
| Key Disadvantage | Reagent instability[6] | High toxicity of byproducts[7] | Reagent sensitivity[7] | Needs activation[8] |
Direct C-H Functionalization: The Atom-Economical Frontier
The most elegant synthetic strategies minimize steps by avoiding the pre-functionalization of starting materials. Direct C-H functionalization, or C-H activation, is a paradigm shift where a typically inert C-H bond is selectively converted into a C-C bond, completely bypassing the need for organometallic intermediates like boronic acids or stannanes.[1][9]
The Causality of Regioselectivity
For a pyridine ring, electronic effects inherently favor functionalization at the C2, C4, and C6 positions.[10][11] To achieve selective functionalization at the C3 position of our target scaffold, a "directing group" is often employed. The directing group temporarily coordinates to the metal catalyst, positioning it precisely over the desired C-H bond for activation. The methoxy group at the C2 position can serve as such a directing group for metalation at C3.[12]
Diagram 2: Directed C-H Functionalization Concept
References
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 11. air.unimi.it [air.unimi.it]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-5-trifluoromethylpyridine-3-boronic Acid
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, procedural framework for the proper disposal of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid (CAS No. 1420830-61-0), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in laboratory operations.
Hazard Assessment and Initial Safety Precautions
Assumed Hazard Profile:
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene are suitable), and tightly fitting safety goggles when handling this compound.[2]
-
Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.
Waste Characterization and Segregation: The First Line of Defense
Proper waste management begins with accurate characterization and segregation. This compound, like most boronic acids used in a laboratory setting, should be treated as hazardous chemical waste.
Core Principles of Waste Segregation:
-
Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
-
Avoid Drain Disposal: This compound should never be disposed of down the sanitary sewer. Boronic acids can be harmful to aquatic life.[3]
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., reaction residues in solution).
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection and temporary storage of this compound waste pending collection by a licensed hazardous waste disposal contractor.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene [HDPE] or glass) with a secure, tight-fitting lid.
-
Hazardous waste labels.
-
Inert absorbent material (e.g., vermiculite, sand) for spill response.
Procedure:
-
Container Preparation:
-
Select a clean, dry, and chemically compatible waste container.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards (e.g., "Harmful," "Irritant").
-
The date of initial waste accumulation.
-
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid waste (e.g., residual powder, contaminated disposables) into the designated hazardous waste container using a spatula or other appropriate tool. Minimize dust generation during this process.
-
Liquid Waste: For solutions containing this compound, carefully pour the liquid into the designated liquid hazardous waste container. Use a funnel to prevent spills. If the solvent is volatile, perform this transfer in a fume hood.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste. This is a common regulatory requirement to prevent the release of vapors.
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a complete and accurate description of the waste, including the chemical name and any known hazards.
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill location. If the spill is significant or involves a volatile solvent, evacuate the entire laboratory and contact your institution's emergency response team.
-
Ventilation: Ensure the area is well-ventilated. If the spill is not in a fume hood, and it is safe to do so, increase ventilation to the room.
-
Cleanup (for small, manageable spills):
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
All materials used for cleanup (absorbent, gloves, wipes) must be disposed of as hazardous waste.
-
-
Reporting: Report all spills to your laboratory supervisor and your institution's EHS department, regardless of size.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound, emphasizing safety and regulatory compliance.
Caption: Disposal Workflow for this compound.
Conclusion
The responsible management and disposal of chemical waste are fundamental to a safe and sustainable research environment. By adhering to the procedures outlined in this guide for this compound, laboratory professionals can ensure compliance with safety regulations, protect themselves and their colleagues, and minimize their environmental impact. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
